Product packaging for Pyrazole-3-boronic acid(Cat. No.:CAS No. 1239363-47-3)

Pyrazole-3-boronic acid

Cat. No.: B172516
CAS No.: 1239363-47-3
M. Wt: 111.9 g/mol
InChI Key: NEUWPDLMDVINSN-UHFFFAOYSA-N
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Description

Pyrazole-3-boronic acid is a useful research compound. Its molecular formula is C3H5BN2O2 and its molecular weight is 111.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazol-3-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BN2O2 B172516 Pyrazole-3-boronic acid CAS No. 1239363-47-3

Properties

IUPAC Name

1H-pyrazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWPDLMDVINSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460052
Record name 1H-Pyrazol-3-ylboronic acid
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Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376584-63-3
Record name 1H-Pyrazol-3-ylboronic acid
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Record name 1H-Pyrazole-3-boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pyrazole-3-boronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining the aromatic pyrazole ring with the reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, particularly in drug discovery as a kinase inhibitor.

Physical and Chemical Properties

This compound is typically a white to off-white solid. It is soluble in water and should be stored in a cool, dry place under an inert atmosphere.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₅BN₂O₂[2]
Molecular Weight 111.89 g/mol [2]
Melting Point 85-88 °C[2]
Boiling Point 430.4±37.0 °C (Predicted)[2]
pKa 8.58±0.53 (Predicted)[2]
Appearance Off-white solid[2]
Solubility Soluble in water[1]
Storage Inert atmosphere, Store in freezer, under -20°C[2]

Synthesis and Characterization

A general and efficient method for the synthesis of this compound involves the lithiation of an N-protected pyrazole followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexane

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Toluene

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (1.5 equivalents) to the cooled solution, maintaining the temperature below -70 °C.

  • After stirring for a period, add triisopropyl borate (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to stir at -70 °C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Quench the reaction by the slow addition of 2M HCl.

  • Remove the THF under reduced pressure.

  • Adjust the pH of the aqueous residue to 6 with 1M NaOH, which should induce the precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the solid sequentially with toluene and petroleum ether.

  • Further purify the product by grinding with ethyl acetate to yield this compound as a white solid.[2]

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to identify the protons on the pyrazole ring and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants are characteristic of the pyrazole ring structure.

    • ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atom attached to the boron atom typically shows a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.[3][4]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretching of the boronic acid and the N-H stretching of the pyrazole ring.

Chemical Reactivity and Applications

The boronic acid functional group of this compound makes it a key participant in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl halides to synthesize more complex pyrazole derivatives.[5][6][7][8]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product P3BA This compound Reaction Reaction Mixture P3BA->Reaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Temperature Heat Temperature->Reaction CoupledProduct Coupled Pyrazole Derivative Reaction->CoupledProduct

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Role in Drug Discovery: Janus Kinase (JAK) Inhibition

Pyrazole-containing compounds have emerged as a significant class of kinase inhibitors in drug discovery.[9][10] Specifically, derivatives of this compound have been investigated as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling pathways.[11] Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[11][12]

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a primary route for signal transduction for numerous cytokines and growth factors. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and subsequently recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[11][12] Pyrazole-based inhibitors can interfere with this process, often by competing with ATP for the kinase's active site, thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition

References

Pyrazole-3-boronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazole-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, incorporating both a pyrazole ring and a boronic acid functional group, makes it an invaluable reagent for forming carbon-carbon and carbon-heteroatom bonds. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties and target interactions.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Properties

This compound is commercially available, primarily as a hydrate or a hydrochloride salt. The most commonly referenced form is the free boronic acid.

  • Chemical Name: (1H-Pyrazol-3-yl)boronic acid[4]

  • CAS Number: 376584-63-3[5][6][7]

  • Molecular Formula: C₃H₅BN₂O₂[5]

  • Molecular Weight: 111.89 g/mol [5]

The chemical structure of this compound is characterized by a five-membered pyrazole ring substituted with a boronic acid group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 111.90 g/mol (anhydrous basis)
Appearance White to very pale pink powder or crystalline powder[8]
Melting Point 88-93 °C
SMILES OB(O)c1cc[nH]n1
InChI Key NEUWPDLMDVINSN-UHFFFAOYSA-N[4][8]
Storage Temperature 2-8°C

Table 2: Computational Data for this compound

DescriptorValueReference(s)
Topological Polar Surface Area (TPSA) 69.14 Ų[4]
Consensus Log Po/w -1.27[4]
Number of H-bond Acceptors 3[4]
Number of H-bond Donors 3[4]
Number of Rotatable Bonds 1[4]

Synthesis and Experimental Protocols

This compound can be synthesized through the lithiation of a protected pyrazole followed by reaction with a borate ester. The following is a detailed protocol based on reported literature.[4][5]

General Synthesis of 1H-Pyrazole-3-boronic acid

This protocol describes the synthesis from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Materials:

  • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexane)

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Toluene

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol) in tetrahydrofuran (50 mL).[5]

  • Cool the solution to -78 °C.[5]

  • Slowly add n-butyllithium (33 mL, 2.5 M hexane solution, 82.5 mmol) to the solution while maintaining the temperature at -78 °C.[5]

  • Following the addition of n-BuLi, add triisopropyl borate (12.7 mL, 55 mmol) dropwise, ensuring the reaction temperature does not exceed -70 °C.[5]

  • Stir the reaction mixture at -70 °C for 1 hour.[5]

  • Allow the mixture to slowly warm to room temperature over a period of 4 hours.[5]

  • Quench the reaction by adding 2M hydrochloric acid.[5]

  • Remove the solvent under vacuum.[5]

  • Adjust the pH of the remaining mixture to 6 using 1M sodium hydroxide solution, which should induce the formation of a precipitate.[5]

  • Collect the precipitate by filtration.[5]

  • Wash the collected solid sequentially with toluene and petroleum ether.[5]

  • Grind the solid with ethyl acetate to afford 1H-pyrazole-3-boronic acid as a white solid (2.7 g, 48% yield). The product can be used in subsequent reactions without further purification.[5]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for creating C-C bonds, enabling the synthesis of complex substituted pyrazoles which are key intermediates for pharmaceuticals and advanced materials.[1][10][11] The pyrazole scaffold is present in numerous FDA-approved drugs for treating cancer, HIV, and inflammatory diseases.[2]

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura coupling reaction enables the synthesis of aryl-substituted pyrazoles by coupling this compound with various aryl halides.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents PyrazoleBoronic This compound ReactionVessel Reaction Mixture (Degassed, Heated) PyrazoleBoronic->ReactionVessel ArylHalide Aryl Halide (Ar-X) X = Br, I, OTf ArylHalide->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, K₃PO₄) Base->ReactionVessel Solvent Solvent System (e.g., Toluene/Water/Ethanol) Solvent->ReactionVessel Product Substituted Pyrazole (Ar-Pyrazole) ReactionVessel->Product Cross-Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides an example of using this compound to synthesize a thiazole derivative.

Materials:

  • 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide

  • 1H-pyrazole-3-boronic acid (referred to as 1H-pyrazole-5-boronic acid in the source)[4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide (2.0 g, 6.43 mmol), 1H-pyrazole-3-boronic acid (1.44 g, 12.9 mmol), tetrakis(triphenylphosphine)palladium(0) (0.74 g, 0.643 mmol), and potassium carbonate (2.67 g, 19.3 mmol).[4]

  • Add toluene (30 mL), water (10 mL), and ethanol (10 mL) to the vessel.[4]

  • Degas the resulting mixture three times.[4]

  • Heat the reaction mixture to 100 °C for 16 hours.[4]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).[4]

  • Wash the organic phase with brine (2 x 100 mL).[4]

  • Dry the organic phase with sodium sulfate (Na₂SO₄) and evaporate the solvent.[4]

  • Purify the residue using preparative thin-layer chromatography (silica gel, ethyl acetate:hexane, 1:1) to yield the final product, 4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid benzylamide.[4]

Logical Relationships in Synthesis and Application

The utility of this compound stems from a logical progression: its synthesis provides a key intermediate, which then participates in versatile coupling reactions to generate a wide array of complex molecules. These molecules are subsequently screened for biological activity, potentially leading to new drug candidates.

Logical_Flow Start Protected Pyrazole Synthesis Synthesis Protocol (Lithiation, Borylation) Start->Synthesis Intermediate This compound Synthesis->Intermediate Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Library Library of Substituted Pyrazoles Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Development Drug Development Lead->Development

Caption: Logical workflow from synthesis to drug discovery involving this compound.

Conclusion

This compound is a cornerstone reagent for the synthesis of substituted pyrazoles, a class of compounds with significant therapeutic potential. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. The detailed protocols and workflows provided in this guide offer a practical framework for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Pyrazole-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-3-boronic acid is a versatile building block in medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates existing information on closely related analogs and provides detailed, adaptable experimental protocols for determining these critical physicochemical properties.

Introduction

The pyrazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The incorporation of a boronic acid group at the 3-position of the pyrazole ring provides a reactive handle for carbon-carbon bond formation, enabling the construction of diverse molecular architectures. However, the successful application of this compound is intrinsically linked to its solubility in various solvent systems and its stability under different experimental and storage conditions. This guide aims to provide a thorough understanding of these parameters, offering both a summary of available data and practical methodologies for in-house determination.

Solubility of this compound

2.1. General Solubility Characteristics

This compound is a polar molecule containing both a hydrogen-bond donating (N-H of the pyrazole and B-OH groups) and accepting (N and O atoms) functionalities. This structure suggests at least moderate solubility in polar protic and aprotic solvents. One source indicates that this compound is soluble in water[1]. Another source provides a calculated aqueous solubility of 44.4 mg/mL[2]. The parent compound, 1H-pyrazole, is noted to be more soluble in organic solvents such as ethanol, methanol, and acetone[3].

2.2. Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that this data is limited and further experimental determination is highly recommended.

SolventTemperature (°C)Solubility (mg/mL)MethodReference
WaterNot Specified44.4Calculated[2]
WaterNot SpecifiedSolubleQualitative[1]

2.3. Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable method for determining the solubility of a compound in various solvents is the dynamic (polythermal) method. This method involves visually observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

2.3.1. Materials

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) (high purity, anhydrous where necessary)

  • Analytical balance (precision ± 0.1 mg)

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp (e.g., oil bath or heating block)

  • Calibrated thermometer or thermocouple (precision ± 0.1 °C)

2.3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

  • Add a precise volume or weight of the desired solvent to the vial to achieve a known concentration.

  • Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

  • Measurement: Place the sealed vial in the controlled temperature bath.

  • Begin stirring the mixture at a constant rate.

  • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).

  • Visually monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the solubility temperature for that specific concentration.

  • Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.

  • Plot the solubility (in mg/mL or mol/L) against the corresponding dissolution temperature (°C) to generate a solubility curve.

2.3.3. Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh this compound add_solvent Add precise volume of solvent weigh->add_solvent seal Seal vial add_solvent->seal place_bath Place in temperature bath seal->place_bath stir Stir mixture place_bath->stir heat Increase temperature stir->heat observe Observe dissolution heat->observe repeat_exp Repeat for different concentrations observe->repeat_exp plot Plot solubility vs. temperature repeat_exp->plot

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of boronic acids is a critical consideration for their storage, handling, and use in chemical reactions. They are known to be susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition.

3.1. General Stability Profile

  • Hydrolysis: Boronic acids can undergo hydrolysis, particularly at high pH, to form the corresponding boronate anion, which can be more reactive towards protodeboronation (cleavage of the C-B bond)[4][5].

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols[6]. This can be a significant degradation pathway, especially in the presence of oxidizing agents or under photocatalytic conditions[7].

  • Thermal Decomposition: The pyrazole ring itself is a relatively stable aromatic system. However, studies on nitropyrazoles indicate that thermal decomposition can occur at elevated temperatures, with the initial steps involving intermolecular hydrogen shifts or cleavage of substituents[8][9][10]. A study on a pyrazole-derived methacrylate polymer showed initial decomposition temperatures ranging from 216.3 °C to 243.5 °C[11].

  • Photostability: As aromatic compounds, pyrazole derivatives may be susceptible to photodegradation. Following ICH guidelines for photostability testing is crucial to assess this liability[12][13][14][15][16].

3.2. Stability Data Summary

Specific quantitative stability data for this compound is scarce in the literature. The following table provides a qualitative summary based on the general behavior of related compounds.

ConditionStabilityPotential Degradation Products
Aqueous (pH) Likely less stable at high pH due to increased protodeboronation.Pyrazole, Boric Acid
Oxidative Stress Susceptible to oxidation.3-Hydroxypyrazole, Boric Acid
Thermal Stress The pyrazole ring is generally stable, but decomposition is possible at high temperatures.Various decomposition fragments
Photostability Potential for photodegradation upon exposure to UV or visible light.Photodegradants

3.3. Experimental Protocols for Stability Assessment

3.3.1. Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and separating it from any potential degradation products.

3.3.1.1. Materials and Instrumentation

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3.3.1.2. Protocol Outline

  • Method Development:

    • Mobile Phase Selection: Start with a gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid for improved peak shape).

    • Wavelength Selection: Determine the UV maximum absorbance of this compound using a UV-Vis spectrophotometer.

    • Column Selection: A standard C18 column is a good starting point.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for a specified time.

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV and visible light according to ICH Q1B guidelines[12][13][14][15][16].

  • Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

3.3.1.3. Experimental Workflow for Stability-Indicating HPLC Method Development

G cluster_dev Method Development cluster_forced Forced Degradation cluster_validation Method Validation mobile_phase Select Mobile Phase wavelength Determine UV Wavelength mobile_phase->wavelength column Select Column wavelength->column optimize Optimize Parameters column->optimize acid Acid Hydrolysis optimize->acid base Base Hydrolysis optimize->base oxidation Oxidation optimize->oxidation thermal Thermal Stress optimize->thermal photo Photostability optimize->photo analyze Analyze Stressed Samples acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze resolve Ensure Peak Resolution analyze->resolve

Caption: Workflow for developing a stability-indicating HPLC method.

3.3.2. NMR Spectroscopy for Stability Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for identifying degradation products and studying the kinetics of degradation.

3.3.2.1. Protocol Outline

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄).

  • Initial Spectrum: Acquire ¹H and ¹¹B NMR spectra of the fresh solution to serve as a baseline.

  • Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., elevated temperature in the NMR probe, addition of a base or oxidizing agent).

  • Time-course Monitoring: Acquire spectra at regular time intervals to monitor the disappearance of the parent compound signals and the appearance of new signals corresponding to degradation products.

  • Data Analysis: Integrate the peaks to determine the relative concentrations of the parent compound and degradation products over time, allowing for the calculation of degradation kinetics. ¹¹B NMR can be particularly useful for observing changes in the coordination state of the boron atom[17][18][19].

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability. While specific experimental data for this compound is limited, this guide provides a framework for understanding its likely properties based on the behavior of related compounds. The detailed experimental protocols for determining solubility and assessing stability will enable researchers to generate the necessary data to support their drug discovery and development efforts. It is strongly recommended that these properties be determined experimentally for the specific grade and form of this compound being used to ensure reliable and reproducible results.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazole-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of pyrazole-3-boronic acid. It includes detailed data presented in tabular format, experimental protocols for spectral acquisition, and visual representations of the underlying principles and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of pyrazole-containing compounds in drug discovery and development.

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrazole moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The introduction of a boronic acid group at the 3-position provides a reactive handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the facile synthesis of diverse and complex molecular architectures. Accurate and thorough characterization of this key intermediate by NMR spectroscopy is paramount to ensure its purity, confirm its structure, and guarantee the success of subsequent synthetic transformations.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis of polar organic molecules.

¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
112.9 (broad s)Singlet-1HNH
28.1 (broad s)Singlet-2HB(OH)₂
37.62Doublet2.01HH-5
46.31Doublet2.01HH-4

Table 1: ¹H NMR (400 MHz, DMSO-d₆) data for this compound.

¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1139.0C-5
2130.0 (broad)C-3
3106.5C-4

Table 2: ¹³C NMR (101 MHz, DMSO-d₆) data for this compound.

Experimental Protocols

Detailed methodologies for the preparation of samples and the acquisition of NMR spectra are crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Compound: this compound (approximately 5-10 mg) was accurately weighed.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) was added to the sample in a clean, dry vial.

  • Dissolution: The mixture was gently agitated or sonicated to ensure complete dissolution.

  • Transfer: The resulting solution was transferred to a standard 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe was used for all acquisitions.

  • Temperature: The probe temperature was maintained at 298 K.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (zg30) was utilized.

  • Number of Scans: 16 scans were acquired to ensure an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of 16 ppm was used.

  • Acquisition Time: The acquisition time was set to 4 seconds.

  • Relaxation Delay: A relaxation delay of 1 second was employed between scans.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum.

  • Number of Scans: 1024 scans were accumulated to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

  • Spectral Width: A spectral width of 240 ppm was used.

  • Acquisition Time: The acquisition time was approximately 1.1 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds was used.

Data Processing:

All spectra were processed using standard NMR software. The Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening function of 0.3 Hz. Phase and baseline corrections were performed manually. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Visualization of NMR Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration & Peak Picking referencing->integration assignment Structural Assignment integration->assignment

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_1d 1D NMR Spectra cluster_info Derived Information cluster_structure Structural Interpretation h1 1H NMR chem_shift Chemical Shift (δ) h1->chem_shift coupling Coupling Constant (J) h1->coupling integration Integration h1->integration c13 13C NMR c13->chem_shift num_signals Number of Signals c13->num_signals chem_env Chemical Environment chem_shift->chem_env connectivity Proton Connectivity coupling->connectivity proton_count Relative Proton Count integration->proton_count carbon_skeleton Carbon Framework num_signals->carbon_skeleton final_structure Final Structure Confirmation chem_env->final_structure connectivity->final_structure proton_count->final_structure carbon_skeleton->final_structure

Caption: Logical relationships in NMR data interpretation.

Conclusion

This technical guide provides a detailed and practical summary of the ¹H and ¹³C NMR characterization of this compound. The tabulated spectral data, along with the comprehensive experimental protocols, offer a reliable reference for scientists engaged in the synthesis and utilization of this important building block. The accompanying diagrams provide a clear visual representation of the NMR workflow and the logical steps involved in spectral interpretation. This information is critical for ensuring the quality and identity of this compound, thereby facilitating its effective application in the development of novel therapeutic agents.

Synthesis of Pyrazole-3-boronic Acid from 3-Bromopyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of pyrazole-3-boronic acid from the commercially available starting material, 3-bromopyrazole. The described methodology is a multi-step sequence involving protection of the pyrazole nitrogen, lithium-halogen exchange followed by borylation, and subsequent deprotection to yield the target compound. This guide provides detailed experimental protocols, tabulated spectral and physical data for key compounds, and visualizations of the chemical pathway and experimental workflow to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Overview of the Synthetic Strategy

The synthesis of this compound from 3-bromopyrazole is most effectively achieved through a three-step process. The acidic proton on the pyrazole nitrogen interferes with the planned organometallic transformations, necessitating a protection step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent step and its straightforward removal under acidic conditions.

Following protection, a lithium-halogen exchange at low temperature using an organolithium reagent, such as n-butyllithium, generates a key 3-lithiopyrazole intermediate. This highly reactive species is then quenched with a trialkyl borate, like triisopropyl borate, to form a boronate ester.

Finally, the Boc protecting group is removed under acidic conditions, and a simple work-up procedure affords the desired this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Spectroscopic Data for 3-Bromo-1H-pyrazole

PropertyValueReference
Molecular Formula C₃H₃BrN₂N/A
Molecular Weight 146.97 g/mol N/A
Appearance White to pale yellow crystals[1][2]
Melting Point 60-65 °C[1][2]
¹H NMR (400 MHz, CDCl₃)δ 7.57 (d, J=2.4 Hz, 1H), 6.37 (d, J=2.4 Hz, 1H)[1]
¹³C NMR (CDCl₃, est.)~138 (C5), ~125 (C3-Br), ~105 (C4)N/A

Note: Estimated ¹³C NMR shifts are based on data for related pyrazole derivatives.

Table 2: Physical and Spectroscopic Data for 1H-Pyrazole-3-boronic acid

PropertyValueReference
Molecular Formula C₃H₅BN₂O₂N/A
Molecular Weight 111.90 g/mol (anhydrous)N/A
Appearance White to very pale pink powder[3]
¹H NMR (DMSO-d₆)δ 12.8 (br s, 1H), 8.0 (br s, 2H, B(OH)₂), 7.6 (s, 1H), 6.3 (s, 1H)N/A
¹³C NMR (DMSO-d₆)~140.1 (C5), C3 not observed, ~106.2 (C4)N/A
¹¹B NMR ~28-30 ppm (sp² Boron)[4]

Note: NMR data for this compound is based on typical values for pyrazole boronic acids and may vary depending on solvent and concentration. The carbon atom attached to boron is often not observed or is very broad in ¹³C NMR spectra.

Experimental Protocols

The following protocols are detailed representations of the synthetic steps. All operations involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Step 1: N-Boc Protection of 3-Bromopyrazole

This procedure protects the acidic N-H of the pyrazole ring, preventing unwanted side reactions during the lithiation step.

Reagents and Materials:

  • 3-Bromo-1H-pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve 3-bromopyrazole (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) or a catalytic amount of DMAP (0.1 eq).

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Lithiation and Borylation of N-Boc-3-bromopyrazole

This is the key C-C bond-forming step, where the bromine atom is replaced by a boronic ester group.

Reagents and Materials:

  • 3-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Aqueous hydrochloric acid (HCl), chilled (e.g., 1 M)

Procedure:

  • Dissolve 3-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of chilled 1 M aqueous HCl.

Step 3: Deprotection and Isolation of this compound

This final step removes the Boc protecting group and isolates the target product.

Reagents and Materials:

  • Crude reaction mixture from Step 2

  • Aqueous hydrochloric acid (e.g., 4 M in dioxane or concentrated HCl)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Toluene

  • Petroleum ether or Hexanes

  • Ethyl acetate

Procedure:

  • To the quenched reaction mixture from Step 2, add a solution of 4 M HCl in dioxane or a sufficient amount of concentrated HCl to achieve a pH of approximately 1-2.[5]

  • Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Remove the organic solvents under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to approximately 6 with 1 M NaOH solution. A precipitate should form.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid sequentially with cold water, toluene, and petroleum ether to remove impurities.

  • The solid can be further purified by grinding with ethyl acetate to afford 1H-pyrazole-3-boronic acid as a white solid.

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and the overall experimental process.

Reaction Pathway

Caption: Multi-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_protection Step 1: Protection cluster_borylation Step 2: Lithiation-Borylation cluster_deprotection Step 3: Deprotection & Isolation p1 Dissolve 3-Bromopyrazole in anhydrous DCM p2 Add (Boc)₂O and base p1->p2 p3 Aqueous Work-up & Concentration p2->p3 b1 Dissolve Boc-protected pyrazole in anhydrous THF p3->b1 Crude Product b2 Cool to -78 °C b1->b2 b3 Add n-BuLi b2->b3 b4 Add Triisopropyl borate b3->b4 b5 Warm to rt & Quench with HCl b4->b5 d1 Add conc. HCl b5->d1 Crude Mixture d2 Stir at rt d1->d2 d3 Concentrate d2->d3 d4 Adjust pH to ~6 with NaOH d3->d4 d5 Filter and Wash Solid d4->d5 d6 Dry Product d5->d6 Final_Product Final_Product d6->Final_Product Purified This compound

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 3-bromopyrazole is a reliable and scalable process that provides a valuable building block for drug discovery and development. The three-step sequence of protection, lithiation-borylation, and deprotection is a well-established route for the preparation of heteroaryl boronic acids. The protocols and data provided in this guide are intended to facilitate the successful implementation of this synthesis in a research setting. Careful attention to anhydrous and inert atmosphere techniques during the lithiation-borylation step is critical for achieving high yields.

References

An In-depth Technical Guide to the Formation Mechanisms of Pyrazole-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed exploration of the primary synthetic routes for obtaining pyrazole-3-boronic acid and its derivatives. It covers the core mechanisms, experimental protocols, and quantitative data associated with each method, offering a comprehensive resource for chemists in academia and industry.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical agents and functional materials through Suzuki-Miyaura cross-coupling reactions.[1] The pyrazole moiety is a common scaffold in medicinal chemistry, and the introduction of a boronic acid group at the 3-position allows for versatile functionalization. This document outlines the predominant mechanisms for the formation of this compound, providing detailed experimental insights and data to aid in the practical application of these synthetic strategies.

Key Synthetic Methodologies and their Mechanisms

The synthesis of this compound can be broadly categorized into two primary strategies: deprotonative borylation and transition metal-catalyzed C-H borylation . A third, more specialized method involving cycloaddition reactions also provides access to borylated pyrazoles.

Deprotonative Borylation via Lithiation

This classical approach involves the deprotonation of a protected pyrazole at the C3 position using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a boron electrophile.

Mechanism:

The reaction proceeds in a two-step fashion:

  • Deprotonation: A protected pyrazole, commonly with a tetrahydropyranyl (THP) group on the nitrogen to prevent N-deprotonation, is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures. The C3 proton is the most acidic carbon-bound proton, leading to regioselective lithiation.

  • Borylation: The resulting pyrazole-3-lithium species is then treated with an electrophilic boron reagent, typically triisopropyl borate, to form a boronate ester intermediate.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Experimental Protocol: Synthesis of 1H-Pyrazole-3-boronic acid [2]

  • Materials:

    • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol)

    • Tetrahydrofuran (THF), anhydrous (50 mL)

    • n-Butyllithium (n-BuLi, 2.5 M in hexane, 33 mL, 82.5 mmol)

    • Triisopropylborane (12.7 mL, 55 mmol)

    • 2M Hydrochloric acid (HCl)

    • 1M Sodium hydroxide (NaOH)

    • Toluene

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • A solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium is added slowly, maintaining the temperature at -78 °C.

    • Triisopropylborane is then added dropwise, ensuring the temperature does not exceed -70 °C.

    • The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature over 4 hours.

    • The reaction is quenched with 2M HCl, and the solvent is removed under reduced pressure.

    • The pH of the aqueous residue is adjusted to 6 with 1M NaOH, leading to the precipitation of the product.

    • The precipitate is collected by filtration, washed sequentially with toluene and petroleum ether, and then triturated with ethyl acetate to afford 1H-pyrazole-3-boronic acid as a white solid.

Quantitative Data:

ParameterValueReference
Starting Material1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole[2]
Yield48% (2.7 g)[2]
PuritySufficient for subsequent reactions without further purification[2]

Logical Workflow Diagram:

lithiation_borylation start Protected Pyrazole step1 Deprotonation (n-BuLi, -78°C) start->step1 intermediate Lithiated Pyrazole step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 boronate Boronate Ester Intermediate step2->boronate step3 Acidic Workup (HCl) boronate->step3 end This compound step3->end

Deprotonative Borylation Workflow
Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct borylation of pyrazole C-H bonds catalyzed by iridium complexes. This method avoids the use of stoichiometric organometallic reagents and often provides high regioselectivity.

Mechanism:

The catalytic cycle for iridium-catalyzed C-H borylation is generally accepted to involve the following key steps:

  • Oxidative Addition: The active iridium catalyst undergoes oxidative addition to the B-B or B-H bond of the borylating agent (e.g., B₂pin₂ or HBpin).

  • C-H Activation: The resulting iridium-boryl complex coordinates to the pyrazole substrate and activates a C-H bond, typically through a concerted metalation-deprotonation pathway. For pyrazole, the C3 and C5 positions are electronically favored for borylation.

  • Reductive Elimination: The borylated pyrazole is formed through reductive elimination from the iridium intermediate, regenerating the active catalyst.

The regioselectivity is influenced by both steric and electronic factors.[3] For unsubstituted pyrazole, borylation can occur at both the C3 and C5 positions.

Experimental Protocol: General Procedure for Ir-Catalyzed Borylation

  • Materials:

    • Pyrazole substrate

    • Bis(pinacolato)diboron (B₂pin₂)

    • [Ir(COD)OMe]₂ (catalyst precursor)

    • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)

    • Cyclooctane (solvent)

  • Procedure:

    • In a glovebox, the pyrazole substrate, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy are combined in a reaction vessel.

    • Anhydrous cyclooctane is added, and the vessel is sealed.

    • The reaction mixture is heated at a specified temperature (e.g., 80-100 °C) for a designated time.

    • After cooling to room temperature, the solvent is removed in vacuo.

    • The residue is purified by column chromatography on silica gel to isolate the desired borylated pyrazole product.

Quantitative Data:

While a specific dataset for this compound was not detailed in the provided search results, related iridium-catalyzed borylations of heterocycles report yields that are generally moderate to high, often in the range of 60-90%, depending on the substrate and reaction conditions.

Catalytic Cycle Diagram:

ir_catalysis catalyst Active Ir Catalyst oxidative_add Oxidative Addition catalyst->oxidative_add b2pin2 B₂pin₂ b2pin2->oxidative_add ir_boryl Ir-Boryl Complex oxidative_add->ir_boryl ch_activation C-H Activation ir_boryl->ch_activation pyrazole Pyrazole pyrazole->ch_activation ir_pyrazole Ir-Pyrazole-Boryl Intermediate ch_activation->ir_pyrazole reductive_elim Reductive Elimination ir_pyrazole->reductive_elim reductive_elim->catalyst Regeneration product Borylated Pyrazole reductive_elim->product

Iridium-Catalyzed C-H Borylation Cycle
Copper-Catalyzed Aminoboration of Hydrazones

This method provides a highly regioselective route to borylated pyrazoles from readily available hydrazones. It involves the copper-catalyzed addition of a B-N sigma bond to a C-C pi bond.[4][5]

Mechanism:

The reaction is proposed to proceed through the following steps:

  • Coordination: The copper catalyst coordinates to the alkyne moiety of the hydrazone substrate.

  • Aminoboration: This is followed by an intramolecular aminoboration, where the nitrogen of the hydrazone and the boron from the borylating agent add across the alkyne.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent aromatization to form the stable pyrazole ring, with the boron exclusively at the 3-position.

This method is advantageous as it produces a single regioisomer and tolerates functional groups that are incompatible with lithiation-based methods.[4]

Experimental Protocol: Copper-Catalyzed Aminoboration [4]

  • Materials:

    • Hydrazone substrate

    • Borylating agent (e.g., B₂pin₂)

    • Cu(OTf)₂ (catalyst)

    • Solvent (e.g., 1,2-dichloroethane)

  • Procedure:

    • The hydrazone substrate, borylating agent, and Cu(OTf)₂ are combined in a reaction vessel under an inert atmosphere.

    • The solvent is added, and the mixture is heated (e.g., 40-110 °C) until the reaction is complete as monitored by TLC or GC-MS.

    • The reaction mixture is cooled, and the solvent is removed.

    • The crude product is purified by column chromatography to yield the borylated pyrazole.

Quantitative Data:

ParameterValueReference
CatalystCu(OTf)₂[4]
RegioselectivityExclusive formation of one regioisomer[4]
YieldsGenerally good (e.g., up to 70% conversion reported in optimization studies)[4]

Reaction Pathway Diagram:

aminoboration start Hydrazone + Borylating Agent step1 Cu(OTf)₂ Catalyst start->step1 intermediate Cyclization Intermediate step1->intermediate step2 Aromatization intermediate->step2 end Borylated Pyrazole step2->end

Copper-Catalyzed Aminoboration Pathway

Summary and Outlook

The formation of this compound can be achieved through several distinct mechanistic pathways. The choice of method depends on factors such as the availability of starting materials, desired regioselectivity, and functional group tolerance.

  • Deprotonative borylation is a well-established and reliable method, particularly for large-scale synthesis, though it requires cryogenic conditions and the use of pyrophoric reagents.

  • Iridium-catalyzed C-H borylation represents a more modern, atom-economical approach that offers direct access to borylated pyrazoles from the parent heterocycle, though catalyst cost and optimization can be considerations.

  • Copper-catalyzed aminoboration provides an elegant and highly regioselective route from hydrazone precursors, showcasing the power of transition metal catalysis in constructing complex heterocyclic systems.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, as well as methods that allow for even greater control over regioselectivity in the borylation of substituted pyrazoles. The continued development of these synthetic tools will undoubtedly accelerate the discovery and development of new pyrazole-containing pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to Pyrazole-3-boronic Acid and its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrazole-3-boronic acid and its pinacol ester derivative, two critical building blocks in modern medicinal chemistry and drug discovery. The document details their synthesis, chemical properties, and extensive applications, with a particular focus on their utility in Suzuki-Miyaura cross-coupling reactions and the development of targeted therapeutics. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of key chemical transformations and biological signaling pathways to serve as a practical resource for researchers in the field.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug design. The functionalization of the pyrazole ring is key to modulating the pharmacological profile of these compounds. This compound and its pinacol ester derivative have emerged as indispensable reagents for this purpose, offering a versatile handle for the introduction of diverse substituents through robust and efficient chemical transformations.

The primary utility of these compounds lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. The pinacol ester of this compound offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.

This guide will delve into the synthesis of these key intermediates, explore their chemical characteristics, and provide a detailed examination of their application in constructing molecules that target critical signaling pathways in diseases such as cancer.

Synthesis of this compound and its Pinacol Ester

The efficient synthesis of this compound and its pinacol ester is crucial for their widespread use. Several synthetic routes have been developed, primarily involving the borylation of a pre-functionalized pyrazole ring.

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of an N-protected pyrazole followed by reaction with a borate ester and subsequent hydrolysis.

General Synthetic Workflow:

start N-Protected Pyrazole step1 Lithiation (e.g., n-BuLi) start->step1 step2 Borylation (e.g., Triisopropyl borate) step1->step2 step3 Hydrolysis (Acidic workup) step2->step3 end This compound step3->end

Figure 1: General workflow for the synthesis of this compound.

Synthesis of this compound Pinacol Ester

The pinacol ester is often synthesized from a halogenated pyrazole precursor via a palladium-catalyzed borylation reaction or through a lithium-halogen exchange followed by borylation.

Method 1: Palladium-Catalyzed Borylation

This method involves the reaction of a halopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Method 2: Lithium-Halogen Exchange

This route utilizes an organolithium reagent to generate a lithiated pyrazole intermediate from a halopyrazole, which is then reacted with a boron source like isopropoxyboronic acid pinacol ester.[3]

General Synthetic Workflow (Lithium-Halogen Exchange):

start 3-Halopyrazole step1 Lithium-Halogen Exchange (e.g., n-BuLi) start->step1 step2 Borylation (Isopropoxyboronic acid pinacol ester) step1->step2 end This compound pinacol ester step2->end

Figure 2: Workflow for this compound pinacol ester synthesis.

Comparison of Synthetic Methods
MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Boronic Acid Synthesis N-Protected Pyrazolen-BuLi, Triisopropyl borate, HCl~40-60%Direct borylation of the pyrazole core.Requires cryogenic temperatures.
Pinacol Ester (Pd-cat.) 3-HalopyrazoleBis(pinacolato)diboron, Pd catalyst, Base~70-90%High yielding, milder conditions.Cost of palladium catalyst.
Pinacol Ester (Li-Halex) 3-Halopyrazolen-BuLi, Isopropoxyboronic acid pinacol ester~50-70%Avoids palladium.Requires cryogenic temperatures.

Chemical Properties and Reactivity

This compound and its pinacol ester are white to off-white solids. The pinacol ester exhibits greater stability towards air and moisture and has better solubility in organic solvents compared to the free boronic acid, making it more convenient for many applications.

The key reactivity of these compounds is centered around the carbon-boron bond, which enables the transmetalation step in the Suzuki-Miyaura coupling. The pyrazole ring itself can also undergo further functionalization, although the presence of the boronic acid/ester group can influence the regioselectivity of such reactions.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound pinacol ester is an excellent substrate for this reaction. It allows for the efficient formation of a C-C bond between the C3 position of the pyrazole and an aryl, heteroaryl, or vinyl group from a corresponding halide or triflate.

Catalytic Cycle of Suzuki-Miyaura Coupling:

cluster_reactants Reactants pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_boronate R1-Pd(II)L2-R2 pd2_halide->pd2_boronate Transmetalation (R2-B(OR)2, Base) product R1-R2 pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration r1x R1-X (Aryl/Vinyl Halide) r2b R2-B(OR)2 (Pyrazole Boronic Ester)

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of coupling partners.

Applications in Drug Discovery

The pyrazole scaffold is a key component of many kinase inhibitors and other targeted therapies. This compound and its pinacol ester are instrumental in the synthesis of libraries of pyrazole derivatives for screening against various biological targets.

Targeting Kinase Signaling Pathways

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in oncology. Pyrazole derivatives have shown potent inhibitory activity against these kinases.[4][5]

ligand Growth Factor (EGF/VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response inhibitor Pyrazole-based Inhibitor inhibitor->dimerization Inhibition

Figure 4: Inhibition of EGFR/VEGFR signaling by pyrazole derivatives.

Table of IC50 Values for Pyrazole Derivatives Targeting EGFR and VEGFR:

Compound ClassTargetIC50 (µM)Reference
Fused PyrazolesEGFR0.06 - 0.71[4]
Fused PyrazolesVEGFR-20.21 - 0.27[4]
Pyrazole-Thiophene HybridsEGFR (wild-type)16.25[6]
Pyrazole-Thiophene HybridsEGFR (T790M mutant)17.8[6]
Pyrazole-Thiophene HybridsVEGFR-235.85[6]
Pyrazole-ThiadiazolesEGFR0.024[7]
Pyrazolinone ChalconesVEGFR-20.00893[8]

The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell survival, proliferation, and metabolism, and are frequently hyperactivated in cancer. Pyrazole-based inhibitors have been developed to target key kinases in these pathways.[9][10]

rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor_pi3k Pyrazole Inhibitor inhibitor_pi3k->pi3k Inhibition inhibitor_erk Pyrazole Inhibitor inhibitor_erk->erk Inhibition

Figure 5: Targeting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Table of IC50 Values for Pyrazole Derivatives Targeting PI3K/Akt/mTOR and MAPK/ERK Pathway Kinases:

Compound ClassTargetIC50 (µM)Reference
Pyrazolinone ChalconesPI3K-[11]
Pyrazolinone ChalconesAkt-[11]
PyrazolylpyrrolesERK2-[12]
Thioflavone DerivativesERK-[13]

Note: Specific IC50 values for PI3K/Akt were not provided in the cited abstract, but inhibitory activity was demonstrated.

Experimental Protocols

Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester[3]

This protocol is adapted from a patented procedure and describes the synthesis via a lithium-halogen exchange reaction.

Materials:

  • 3-Iodo-1-methyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropoxyboronic acid pinacol ester

  • n-Butyllithium (n-BuLi) in hexanes

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 eq) and isopropoxyboronic acid pinacol ester (1.2-1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to between -65°C and -50°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.3-1.5 eq) dropwise, maintaining the internal temperature below -50°C.

  • Stir the reaction mixture at this low temperature for 2-4 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or crystallization to obtain 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

General Procedure for Suzuki-Miyaura Coupling[14][15]

This protocol provides a general method for the coupling of a pyrazole boronic acid pinacol ester with an aryl halide.

Materials:

  • This compound pinacol ester (1.1-1.5 eq)

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., Cs2CO3, K2CO3, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, THF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a pressure flask or Schlenk tube, add the aryl halide, this compound pinacol ester, base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (repeat 3x).

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound and its pinacol ester derivative are highly valuable and versatile reagents in organic synthesis and medicinal chemistry. Their utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the construction of complex molecular architectures. As demonstrated, these building blocks are integral to the development of potent inhibitors of key signaling pathways implicated in cancer and other diseases. This guide has provided a comprehensive overview of their synthesis, properties, and applications, along with practical experimental protocols, to aid researchers in leveraging these important compounds in their drug discovery and development efforts.

References

Tautomerism in Substituted Pyrazole Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of annular prototropic tautomerism in substituted pyrazole boronic acids. Pyrazole boronic acids are crucial building blocks in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Understanding their tautomeric behavior is critical as the presence of different tautomers can significantly influence reactivity, physicochemical properties, and biological activity. This document outlines the theoretical basis of tautomerism in these molecules, the factors governing the equilibrium, and the experimental and computational methods used for their characterization.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, the annular proton can reside on either of the two nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, results in an equilibrium between two distinct tautomeric forms. For an asymmetrically substituted pyrazole, such as a pyrazole boronic acid, this equilibrium is dynamic and the relative population of each tautomer is dependent on several factors.[1] The interconversion between these forms is typically a rapid process, which can lead to averaged signals in spectroscopic analyses like NMR at room temperature.[1]

The position of the boronic acid group on the pyrazole ring dictates the nature of the tautomeric equilibrium. For instance, in a 3(5)-substituted pyrazole, the proton shift between N1 and N2 results in two different constitutional isomers, fundamentally altering the molecule's electronic and steric profile.

The Tautomeric Equilibrium

The equilibrium between the two tautomers of a substituted pyrazole boronic acid can be represented as a dynamic process. The relative stability of each tautomer determines its population in a given environment.

Workflow cluster_analysis Characterization sub Substituted Pyrazole Boronic Acid synthesis Synthesis & Purification sub->synthesis nmr NMR Spectroscopy (Solution & Solid-State) synthesis->nmr xray X-Ray Crystallography (Solid-State) synthesis->xray comp Computational Modeling (DFT Calculations) synthesis->comp results Determination of: - Tautomeric Ratio (K_eq) - Preferred Tautomer - Thermodynamic Parameters nmr->results xray->results comp->results

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Pyrazole-3-boronic Acid

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, a versatile building block in medicinal chemistry and fine chemical synthesis. The document outlines the molecule's reactivity, supported by structural data, and provides detailed experimental protocols for its synthesis and common reactions.

Introduction

This compound is a bifunctional molecule featuring a pyrazole ring and a boronic acid group. The pyrazole ring, an electron-rich nitrogen-containing heterocycle, is a common motif in pharmacologically active compounds, contributing to favorable target interactions and pharmacokinetic properties.[1] The boronic acid moiety serves as a key functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] Understanding the distinct reactive sites within this molecule is crucial for its effective utilization in the synthesis of complex molecular architectures for drug discovery and materials science.

Electronic Properties and Reactive Sites

The reactivity of this compound is governed by the interplay of the electronic properties of the pyrazole ring and the boronic acid group.

The Pyrazole Ring

Pyrazoles are aromatic, five-membered heterocycles containing two adjacent nitrogen atoms. The pyrazole ring is generally considered an electron-rich system.[3] Its reactivity is characterized by distinct nucleophilic and electrophilic centers.

  • Nucleophilic Sites: The nitrogen atoms and the C4 carbon are the primary nucleophilic sites.[3][4] The pyridine-like nitrogen (N2) is particularly nucleophilic.[3] The N1, N2, and C4 positions are susceptible to attack by electrophiles. Electrophilic substitution, such as halogenation or nitration, typically occurs at the C4 position.[5]

  • Electrophilic Sites: The C3 and C5 positions of the pyrazole ring are considered electrophilic and are susceptible to attack by nucleophiles.[3][4]

The Boronic Acid Group

The boronic acid group (-B(OH)₂) is a versatile functional group with a Lewis acidic boron atom.

  • Electrophilic Site: The boron atom is electron-deficient and acts as a Lewis acid, readily accepting a pair of electrons from nucleophiles.[6] This electrophilic nature is central to its role in catalysis and as a substrate in cross-coupling reactions. In aqueous solutions, the boronic acid can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6]

  • Reactivity in Suzuki-Miyaura Coupling: In the presence of a palladium catalyst and a base, the boronic acid is converted into a more nucleophilic boronate species, which then participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]

Visualization of Reactive Sites

The following diagram illustrates the key electrophilic and nucleophilic centers within the this compound molecule.

Reactive_Sites cluster_molecule This compound cluster_key Reactivity Key cluster_labels mol nuc Nucleophilic Site elec Electrophilic Site N1 N2 C4 C3 C5 B label_N1 N1 (Nucleophilic) label_N2 N2 (Nucleophilic) label_C4 C4 (Nucleophilic) label_C3 C3 (Electrophilic) label_C5 C5 (Electrophilic) label_B B (Electrophilic)

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Summary of Reactivity

The following table summarizes the expected reactivity at each key position of this compound based on established principles of pyrazole and boronic acid chemistry.

PositionAtomTypeCommon ReactionsNotes
1NNucleophilicAlkylation, Arylation (e.g., Chan-Lam coupling)[7]The N-H proton is acidic and can be deprotonated.
2NNucleophilicCoordination to metals, ProtonationThe lone pair is available for donation.
3CElectrophilicSite of boronic acid attachment.Susceptible to nucleophilic attack under certain conditions.
4CNucleophilicElectrophilic substitution (e.g., halogenation, nitration)[5]The most reactive carbon on the ring towards electrophiles.
5CElectrophilicSusceptible to nucleophilic attack.Reactivity is influenced by substituents on the ring.
-BElectrophilicSuzuki-Miyaura coupling,[1][2] Complexation with Lewis bases[6]Acts as a Lewis acid.

Experimental Protocols

Synthesis of 1H-Pyrazole-3-boronic Acid

This protocol is adapted from established literature procedures.[8][9]

Workflow Diagram:

Synthesis_Workflow start Start: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in THF step1 Cool to -78 °C start->step1 step2 Slowly add n-Butyllithium (n-BuLi) step1->step2 step3 Add Triisopropylborane dropwise at -70 °C step2->step3 step4 Stir at -70 °C for 1 hour step3->step4 step5 Warm to room temperature over 4 hours step4->step5 step6 Quench with 2M HCl step5->step6 step7 Remove solvent under vacuum step6->step7 step8 Adjust pH to 6 with 1M NaOH to precipitate product step7->step8 step9 Filter the precipitate step8->step9 step10 Wash with toluene and petroleum ether step9->step10 step11 Grind with ethyl acetate step10->step11 end End: 1H-Pyrazole-3-boronic acid (white solid) step11->end

Caption: Workflow for the synthesis of 1H-pyrazole-3-boronic acid.

Methodology:

  • A solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (7.6 g, 52 mmol) in tetrahydrofuran (THF, 50 mL) is cooled to -78 °C.[8]

  • n-Butyllithium (n-BuLi, 33 mL, 2.5 M in hexane, 82.5 mmol) is added slowly to the solution.[8]

  • Triisopropylborane (12.7 mL, 55 mmol) is then added dropwise, ensuring the reaction temperature is maintained at -70 °C.[8]

  • The reaction mixture is stirred at -70 °C for 1 hour.[8]

  • The mixture is then allowed to warm slowly to room temperature over a period of 4 hours.[8]

  • The reaction is quenched by the addition of 2M hydrochloric acid (HCl).[8]

  • The solvent is removed under vacuum.[8]

  • The pH of the resulting mixture is adjusted to 6 using a 1M sodium hydroxide (NaOH) solution, which induces the formation of a precipitate.[8]

  • The precipitate is collected by filtration.[8]

  • The solid is washed sequentially with toluene and petroleum ether.[8]

  • The product is further purified by grinding with ethyl acetate to yield 1H-pyrazole-3-boronic acid as a white solid.[8]

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol illustrating the use of this compound as a coupling partner.

Logical Relationship Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions PzBA This compound Product 3-Aryl-pyrazole Product PzBA->Product ArX Aryl Halide (Ar-X) ArX->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product catalyzes Base Base (e.g., K₂CO₃) Base->Product activates Solvent Solvent System (e.g., Toluene/Water/Ethanol) Solvent->Product enables

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To a mixture of an aryl bromide (e.g., 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide, 1.0 equiv) in a solvent system like toluene, water, and ethanol, add 1H-pyrazole-3-boronic acid (2.0 equiv).[9]

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).[9]

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 equiv).[9]

  • Degas the resulting mixture three times and then heat to 100 °C for 16 hours.[9]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with brine.[9]

  • The organic phase is dried, evaporated, and the residue is purified by chromatography to yield the desired 3-aryl-pyrazole product.[9]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is defined by the distinct nucleophilic and electrophilic sites on both the pyrazole ring and the boronic acid group. The nucleophilic character of the nitrogen atoms and the C4 position allows for functionalization via electrophilic attack, while the electrophilic nature of the boron atom is exploited in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. A thorough understanding of these reactive properties, as detailed in this guide, is essential for leveraging this molecule to its full potential in the fields of medicinal chemistry, agrochemicals, and materials science.

References

Pyrazole-3-boronic Acid: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-3-boronic acid and its derivatives are valuable reagents in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds.[1][2] As with all laboratory chemicals, a thorough understanding of the potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data sheets and general best practices for handling boronic acids.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its related compounds are associated with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][6]

Signal Word: Warning[3][5][7]

GHS Hazard and Precautionary Codes

The following table summarizes the GHS classification codes for this compound and its common derivatives.

Classification Code Description
Acute Toxicity, OralH302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.[3][4][6]
Eye IrritationH319Causes serious eye irritation.[3][4][6]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[3][4][6]
Precautionary Statements Code Description
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][6]
P264Wash skin thoroughly after handling.[3][6]
P270Do not eat, drink or smoke when using this product.[3][8]
P271Use only outdoors or in a well-ventilated area.[3][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
StorageP405Store locked up.[8]
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Property Value Source
Chemical Formula C₃H₅BN₂O₂
Molecular Weight 111.90 g/mol
Appearance Solid
Storage Temperature 2-8°C

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6][8] For operations that may generate dust, a NIOSH/MSHA approved respirator is recommended.[4]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled.[3][8] Wash hands thoroughly after handling.[5][6][8]

  • Dust Formation: Minimize dust generation and accumulation.[6]

Storage
  • Container: Keep the container tightly closed in a dry and cool place.[4][5]

  • Incompatible Materials: Store away from strong oxidizing agents.[4][5]

  • General Storage: Store in a well-ventilated area.[5][8]

Experimental Protocols: Emergency Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water. Call a physician or poison control center immediately.[9]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.[10]

Visualized Workflows

The following diagrams illustrate the recommended workflows for personal protection and emergency response.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling this compound engineering_controls Work in a Chemical Fume Hood start->engineering_controls ppe_selection Select Appropriate PPE engineering_controls->ppe_selection eye_protection Wear Safety Goggles or Face Shield ppe_selection->eye_protection hand_protection Wear Chemical-Resistant Gloves ppe_selection->hand_protection body_protection Wear a Lab Coat ppe_selection->body_protection respiratory_protection Use Respirator if Dust is Generated ppe_selection->respiratory_protection end_ppe Proceed with Experiment eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: Personal Protective Equipment workflow for handling this compound.

Emergency_Response_Workflow cluster_emergency Emergency Response Workflow for Spills and Exposures start Accidental Spill or Exposure assess_situation Assess the Situation (e.g., scale of spill, type of exposure) start->assess_situation spill Spill assess_situation->spill exposure Exposure assess_situation->exposure evacuate Evacuate Immediate Area spill->evacuate remove_contaminated Remove Contaminated Clothing exposure->remove_contaminated ppe_spill Don Appropriate PPE evacuate->ppe_spill contain_spill Contain and Clean Up Spill (avoid generating dust) ppe_spill->contain_spill dispose Dispose of Waste in a Sealed Container contain_spill->dispose first_aid Administer First Aid (based on route of exposure) remove_contaminated->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

References

Methodological & Application

Application Notes and Protocols: Pyrazole-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Pyrazole-3-boronic acid and its derivatives have emerged as strategically important reagents in this field, providing a direct route for the incorporation of the pyrazole moiety into diverse molecular architectures. The pyrazole ring is a key structural motif in many biologically active compounds and advanced materials, making this methodology invaluable for pharmaceutical research and development, as well as materials science.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Reaction Conditions

The following tables summarize various conditions for Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. While specific conditions for this compound can be inferred and adapted from these, the provided data largely focuses on the coupling of halopyrazoles with various boronic acids.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Aryl Boronic Acids [6]

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
13-BromopyrazolePhenylboronic acidP1 (6-7)XPhosK₃PO₄Dioxane/H₂O (4:1)1002461-86
24-BromopyrazolePhenylboronic acidP1 (6-7)XPhosK₃PO₄Dioxane/H₂O (4:1)1002461-86

P1: XPhos Pd G2 precatalyst

Table 2: Suzuki-Miyaura Coupling of Pyrazole Derivatives with Aryl Boronic Acids [7]

EntryPyrazole DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)
14H-Indazol-4-one/Pyrazole derivative (0.1 mmol)Aryl boronic acid (1.1 equiv.)Pd(PPh₃)₄ (5)Na₂CO₃ (2.5 equiv.)1,4-Dioxane/H₂O (4:1)906

Table 3: General Conditions for Suzuki-Miyaura Coupling of Halogenated N-rich Heterocycles [6]

EntryAryl HalideBoronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-ChloroindazoleAryl/Heteroaryl boronic acid (2.0)P2 (2.0-3.5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015-20Good to Excellent
2Indole/Azaindole chloridesAryl/Heteroaryl boronic acid (1.5)P1 (1.0-1.5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)605-891-99

P2: SPhos Pd G2 precatalyst

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction adapted from the literature. These should be optimized for specific substrates.

Protocol 1: General Procedure for the Coupling of an Aryl Halide with this compound

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings involving heteroaryl boronic acids.[2][6][7]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound or its pinacol ester (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, Toluene) and water (typically in a 4:1 to 5:1 ratio)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (or its ester, 1.1-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (6-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylpyrazole.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide R-X ArylHalide->OxAdd

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide, this compound, Base, and Catalyst Start->Reagents Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes

The Suzuki-Miyaura cross-coupling reaction utilizing this compound is a powerful tool for the synthesis of complex molecules. The pyrazole motif is a common feature in many biologically active compounds, and its incorporation can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][5]

Applications in Drug Development:

  • Scaffold Decoration: This reaction allows for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Synthesis of Bioactive Molecules: Many drugs and clinical candidates contain the 3-arylpyrazole core. This methodology provides a direct and efficient route to these important compounds.[8] For example, pyrazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][9]

Applications in Materials Science:

  • Organic Electronics: Pyrazole-containing compounds are being explored for their unique electronic and photophysical properties. The Suzuki-Miyaura coupling is a key method for synthesizing novel organic semiconductors, dyes, and ligands for metal complexes used in materials science.[3]

Considerations for Reaction Optimization:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial for achieving high yields.[6] For challenging couplings, the use of electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts is often beneficial.[6][10]

  • Base and Solvent: The selection of the base and solvent system can significantly influence the reaction outcome. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) and solvents (e.g., dioxane, THF, toluene, 2-MeTHF) is often necessary to identify the optimal conditions.[11][12]

  • Substrate Stability: Boronic acids, including this compound, can be prone to protodeboronation, especially at higher temperatures.[6] The use of milder reaction conditions and pinacol esters of the boronic acid can help to mitigate this side reaction.

By leveraging the protocols and understanding the principles outlined in these notes, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to accelerate their research in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using Pyrazole-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of various compounds utilizing pyrazole-3-boronic acid and its derivatives. The Suzuki-Miyaura cross-coupling reaction is a primary focus, offering an efficient method for the formation of carbon-carbon bonds and the synthesis of complex molecules with pharmaceutical and material science applications.[1]

Introduction

Pyrazole boronic acids are versatile building blocks in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the pyrazole moiety into various molecular scaffolds.[1] The pyrazole ring is a significant pharmacophore found in numerous bioactive molecules.[2] Palladium-catalyzed methods, particularly the Suzuki-Miyaura coupling, provide a powerful tool for the construction of C-C bonds with high efficiency and functional group tolerance.[1][3] These reactions are instrumental in the synthesis of potential drug candidates and advanced materials.[1]

Core Concepts and Reaction Mechanisms

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., this compound) with an organic halide or triflate. The catalytic cycle, a fundamental concept in understanding these reactions, is illustrated below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 (Palladacycle) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' (Coupled Product) RedElim->ArAr BoronicAcid Ar'-B(OH)2 (this compound) BoronicAcid->Transmetal Base Base Base->Transmetal ArX Ar-X (Organic Halide) ArX->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for palladium-catalyzed cross-coupling reactions involving pyrazole derivatives. While specific optimization may be required for individual substrates, these procedures provide a robust starting point.

Protocol 1: General Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of heterocyclic boronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound or its pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the aryl halide, this compound derivative, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent mixture to the tube via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow Start Start Reactants Combine Reactants: Aryl Halide, Pyrazole Boronic Acid, Catalyst, Base Start->Reactants Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (e.g., 90-110 °C, 6-24 h) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Dilute, Wash, Dry Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for palladium-catalyzed cross-coupling reactions involving pyrazole derivatives. This data can guide the selection of optimal conditions for specific substrates.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Arylboronic Acids [4]

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O90675-95
2Pd₂(dba)₃SPhosK₃PO₄Toluene1001280-98
3(IPr)Pd(cinnamyl)ClIPrK₂CO₃THF1101552-97

Table 2: Suzuki-Miyaura Coupling of Unprotected N-H Pyrazoles [3]

EntryCatalyst PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)
1P1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-870-95

Table 3: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids [5][6]

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂dppfCsFDioxane801260-90

Key Considerations and Optimization

The success of a palladium-catalyzed cross-coupling reaction is influenced by several factors. The logical relationship between these components is crucial for optimizing reaction conditions.

Optimization_Factors Goal High Yield of Coupled Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Goal Ligand Ligand (e.g., PPh₃, SPhos, dppf) Ligand->Goal Base Base (e.g., Na₂CO₃, K₃PO₄, CsF) Base->Goal Solvent Solvent (e.g., Dioxane, Toluene, THF) Solvent->Goal Temperature Temperature Temperature->Goal

References

Application Notes and Protocols for Pyrazole-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The boronic acid pinacol ester functionality renders it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[3][4] This allows for the synthesis of complex molecules with diverse therapeutic potential, including kinase inhibitors.[1][5]

These application notes provide detailed protocols for the use of this compound pinacol ester in Suzuki-Miyaura coupling reactions and the subsequent evaluation of the resulting pyrazole derivatives as kinase inhibitors, particularly targeting the JAK/STAT signaling pathway.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[6] this compound pinacol ester is a stable and effective coupling partner in these reactions.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl or heteroaryl halide.

Materials:

  • This compound pinacol ester

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction flask, add this compound pinacol ester (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Add the anhydrous solvent to the reaction mixture.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl halides.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
23-IodopyridinePdCl₂(dppf)Cs₂CO₃1,4-Dioxane90878
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101692
42-BromothiophenePd(PPh₃)₄K₂CO₃DMF100681

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - this compound pinacol ester - Aryl/Heteroaryl Halide - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent reagents->setup Combine reaction Reaction: - Heating (80-110°C) - Stirring (2-24h) setup->reaction Heat & Stir workup Workup: - Extraction - Washing - Drying reaction->workup Cool & Quench purification Purification: - Column Chromatography workup->purification product Final Product: - Coupled Pyrazole Derivative purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

II. Application in Kinase Inhibition: Targeting the JAK/STAT Pathway

Pyrazole-containing compounds are prominent as inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway.[4][7][8] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[4][7][8] Compounds synthesized from this compound pinacol ester can be evaluated for their inhibitory activity against JAK kinases.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat Dimerizes stat_dimer STAT Dimer nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor Pyrazole Derivative (Inhibitor) inhibitor->jak Inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of pyrazole derivatives against JAK kinases using a luminescence-based assay that measures ADP production.

Materials:

  • Synthesized pyrazole derivatives

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Substrate peptide

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of the pyrazole derivative or control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture containing the JAK enzyme and the substrate peptide in the assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of representative 4-amino-(1H)-pyrazole derivatives against JAK family kinases.[7][8]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a 10.34.613.2
3b 8.93.19.8
3c 7.52.88.1
3d 5.12.56.4
3e 4.22.34.9
3f 3.42.23.5
11b 15.65.818.4
Ruxolitinib 3.32.8428

Data extracted from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[7][8]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow compound_prep Compound Preparation: - Serial Dilution of Pyrazole Derivatives reaction_setup Kinase Reaction Setup (384-well plate): - Add Compound - Add Kinase & Substrate compound_prep->reaction_setup reaction_init Reaction Initiation: - Add ATP - Incubate reaction_setup->reaction_init adp_detection_1 ADP Detection (Step 1): - Add ADP-Glo™ Reagent - Incubate reaction_init->adp_detection_1 adp_detection_2 ADP Detection (Step 2): - Add Kinase Detection Reagent - Incubate adp_detection_1->adp_detection_2 luminescence Luminescence Measurement adp_detection_2->luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 luminescence->data_analysis

References

Applications of Pyrazole-3-boronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole-3-boronic acid and its derivatives have emerged as versatile and highly valuable building blocks in the field of medicinal chemistry. The unique structural features of the pyrazole ring, a five-membered nitrogen-containing heterocycle, coupled with the reactivity of the boronic acid moiety, make these compounds ideal starting materials for the synthesis of a diverse array of biologically active molecules.[1][2] This application note provides a detailed overview of the applications of this compound, focusing on its use in the development of enzyme inhibitors, particularly for cancer and inflammatory diseases. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in leveraging this important chemical entity.

Key Application: Synthesis of Kinase Inhibitors

A primary application of this compound in medicinal chemistry is in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The boronic acid group serves as a convenient handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the rapid generation of libraries of pyrazole derivatives for structure-activity relationship (SAR) studies.

Janus Kinase (JAK) Inhibitors

A significant area of focus has been the development of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and various cancers.[3][4][5] Pyrazole-containing compounds have been successfully designed as potent inhibitors of JAK enzymes.[3][4]

Quantitative Data: Potency of Pyrazole-based Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of representative pyrazole derivatives, synthesized using this compound as a key building block, against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5PC-3, HEL, K562, MCF-7, MOLT4Low µM range[3]
Compound 11b JAKsPotent (nM range)HEL, K5620.35, 0.37[3]
Compound 12d --A2780, A549, P388Potent[6]
Compound 6b --HNO-9710[7]
Compound 6d --HNO-9710.56[7]
Compound 7a CDK-274HepG26.1[8]
Compound 7b CDK-295HepG27.9[8]
Compound 5b Tubulin7300K562, A5490.021, 0.69

Experimental Protocols

Protocol 1: Synthesis of a 3-Arylpyrazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 3-halopyrazole with an arylboronic acid. This is a key step in the synthesis of many bioactive pyrazole derivatives.

Materials:

  • 3-Bromo-1H-pyrazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4))

  • Solvent (e.g., 1,4-Dioxane/water mixture, DMF, or ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry reaction flask, add 3-bromo-1H-pyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-arylpyrazole derivative.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound against the JAK2 enzyme. Luminescence-based assays that measure ATP consumption are commonly used.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate for JAK2 (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include wells for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • Prepare a 2X enzyme/substrate solution in kinase assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at the Km of ATP for JAK2.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value using non-linear regression analysis.[3]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HEL, K562)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.[1][7]

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, a key target for pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates DNA DNA pSTAT->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) DNA->Gene_Expression Regulates Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based compounds.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general workflow for the synthesis of 3-arylpyrazoles using the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start: 3-Halopyrazole & Arylboronic Acid Reaction_Setup Reaction Setup: - Pd Catalyst - Base - Solvent Start->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 3-Arylpyrazole Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, enabling the efficient synthesis of a wide range of bioactive compounds. Its application in the development of kinase inhibitors, particularly for the JAK-STAT pathway, has shown significant promise in the fields of oncology and immunology. The protocols and data presented in this application note provide a valuable resource for researchers and drug development professionals looking to utilize this important chemical scaffold in their discovery programs.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules with Pyrazole-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2] These nitrogen-containing heterocycles are known to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The functionalization of the pyrazole ring is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Pyrazole-3-boronic acid has emerged as a versatile and valuable building block in this context, primarily through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted pyrazoles.[5]

This document provides detailed application notes and experimental protocols for the synthesis of a class of potent bioactive molecules, pyrazole-based ureas, which are known inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. The protocols will focus on the use of this compound as a key starting material.

Application: Synthesis of Pyrazole-Based p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical component of a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][6] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest. A notable class of these inhibitors are N-pyrazole, N'-aryl ureas, which have demonstrated high potency and selectivity.[1][6] The synthesis of these inhibitors often involves the initial formation of an aminopyrazole scaffold, which can be efficiently prepared via a Suzuki-Miyaura coupling reaction using this compound.

Data Presentation: Bioactivity of Pyrazole-Based Urea Inhibitors

The following table summarizes the in vitro activity of a series of N-pyrazole, N'-aryl urea derivatives as inhibitors of p38 MAP kinase. The data highlights the structure-activity relationship (SAR) for this class of compounds.

Compound Structure p38 Ki (nM) IC50 LPS-induced TNF-α in human whole blood (µM)
1 1-(5-tert-butyl-2-methyl-2H-pyrazol-3-yl)-3-(4-chlorophenyl)urea400>10
2 1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-3-(4-chlorophenyl)urea100.2
3 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-chlorophenyl)urea30.08
BIRB 796 1-(5-tert-butyl-2-(4-(4-pyridyl)phenyl)-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea0.10.03

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a key intermediate, 3-(4-aminophenyl)-1H-pyrazole, via a Suzuki-Miyaura coupling reaction, followed by the synthesis of a representative pyrazole-based urea inhibitor of p38 MAP kinase.

Part 1: Synthesis of 3-(4-Aminophenyl)-1H-pyrazole

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-bromoaniline.

Materials:

  • This compound

  • 4-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-bromoaniline (1.1 eq), and sodium carbonate (2.5 eq).

  • The flask is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-aminophenyl)-1H-pyrazole.

Part 2: Synthesis of a Pyrazole-Based Urea Inhibitor

This protocol describes the synthesis of 1-(1H-pyrazol-3-yl)-3-(4-chlorophenyl)urea from 3-(4-aminophenyl)-1H-pyrazole and 4-chlorophenyl isocyanate.

Materials:

  • 3-(4-Aminophenyl)-1H-pyrazole (from Part 1)

  • 4-Chlorophenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(4-aminophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add 4-chlorophenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the desired pyrazole-based urea inhibitor.

Visualizations

Experimental Workflow

G cluster_part1 Part 1: Suzuki-Miyaura Coupling cluster_part2 Part 2: Urea Formation start1 This compound + 4-Bromoaniline react1 Add Pd(OAc)2, PPh3, Na2CO3, Dioxane/H2O start1->react1 heat1 Heat at 90°C for 6h react1->heat1 workup1 Workup and Purification heat1->workup1 product1 3-(4-Aminophenyl)-1H-pyrazole workup1->product1 start2 3-(4-Aminophenyl)-1H-pyrazole product1->start2 Intermediate react2 Add 4-Chlorophenyl isocyanate in THF start2->react2 stir2 Stir at RT for 12h react2->stir2 workup2 Workup and Purification stir2->workup2 product2 Pyrazole-based Urea Inhibitor workup2->product2

Caption: General workflow for the synthesis of pyrazole-based urea inhibitors.

p38 MAP Kinase Signaling Pathway

G stimuli Stress Stimuli (UV, Cytokines, LPS) mkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mkkk mkk MKK3 / MKK6 mkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates inhibitor Pyrazole-Urea Inhibitor inhibitor->p38 inhibits response Cellular Responses (Inflammation, Apoptosis) substrates->response

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrazole-3-boronic acid and its derivatives in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs. Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an invaluable starting point for inhibitor design. This compound is a versatile building block, primarily employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate diverse libraries of kinase inhibitors.

Key Applications of this compound in Kinase Inhibitor Synthesis

This compound serves as a crucial reagent for the synthesis of inhibitors targeting a wide range of kinases implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. The primary synthetic strategy involves the Suzuki-Miyaura coupling, where the boronic acid moiety reacts with an aryl or heteroaryl halide to form a new carbon-carbon bond. This reaction is highly efficient and tolerates a wide variety of functional groups, allowing for the creation of complex molecular architectures.

Key kinase families targeted by inhibitors synthesized from this compound and its analogs include:

  • c-Jun N-terminal Kinases (JNKs): Implicated in inflammatory diseases and neurodegeneration.

  • Bone Morphogenetic Protein Receptor Type II (BMPR2): A key player in cellular growth, differentiation, and apoptosis, with mutations linked to pulmonary arterial hypertension.

  • Cdc2-like Kinases (CLKs) and Rho-associated Coiled-coil containing protein Kinases (ROCKs): Involved in cell cycle regulation, apoptosis, and cell migration, making them attractive targets in oncology.

  • TANK-binding kinase 1 (TBK1): A central kinase in innate immunity and inflammation.

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling, with dysregulation linked to autoimmune diseases and cancers.

Data Presentation: Inhibitory Activities of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors synthesized using pyrazole boronic acid derivatives.

Table 1: Pyrazole-Based JNK Inhibitors

Compound IDTargetIC50 (nM)Reference
1 JNK3630[1]
7 JNK31450[1]
8 JNK3860[1]
9 JNK3730[1]
46 JNK12800[1]
47 JNK3227[1]

Table 2: Pyrazole-Based BMPR2 Inhibitors

Compound IDTargetIC50 (nM)Reference
8a BMPR2506[2]
8b BMPR2461[2]
8c BMPR2630[2]

Table 3: Pyrazole-Based CLK and ROCK Inhibitors

Compound IDTargetInhibition at 25 nM (%)Reference
HSD1400 CLK1, CLK2, ROCK2>70%[3]
HSD1791 CLK1, CLK2, ROCK2>70%[3]

Table 4: Pyrazole-Based TBK1 Inhibitors

Compound IDTargetIC50 (nM)Reference
15e TBK175.3[4]
15i TBK18.5[4]
15t TBK10.8[4]
15y TBK10.2[4]

Table 5: Pyrazole-Based JAK Inhibitors

Compound IDTargetIC50 (nM)Reference
3f JAK13.4[5]
JAK22.2[5]
JAK33.5[5]
11b JAK2350[5]
SAR-20347 JAK123[6]
JAK226[6]
JAK341[6]
TK4g JAK212.61[7]
JAK315.80[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol describes a general method for the synthesis of a pyrazole-aryl kinase inhibitor core via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromopyridine derivative) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%)

  • Base (e.g., K2CO3 or Na2CO3, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture (4:1) or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.10 eq.), and base (e.g., K2CO3, 2.5 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 90-100 °C) for 2-12 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole-aryl product.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole-based inhibitors and a typical experimental workflow.

JNK3_Signaling_Pathway stress Stress Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., ASK1, MLK3) stress->mapkkk mkk4_7 MKK4 / MKK7 mapkkk->mkk4_7 jnk3 JNK3 mkk4_7->jnk3 cjun c-Jun jnk3->cjun apoptosis Apoptosis / Neuronal Death cjun->apoptosis

Caption: JNK3 Signaling Pathway.

ROCK_Signaling_Pathway gpcrs GPCRs rhoa RhoA gpcrs->rhoa Activates rock ROCK rhoa->rock Activates mlcp MLC Phosphatase rock->mlcp Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlcp->mlc Dephosphorylates actin Actin Cytoskeleton (Stress Fibers, Cell Adhesion) mlc->actin Promotes

Caption: ROCK Signaling Pathway.

BMPR2_Signaling_Pathway bmp BMP Ligand bmpr2 BMPR2 bmp->bmpr2 bmpr1 BMPR1 bmpr2->bmpr1 Recruits & Phosphorylates smad R-SMADs (SMAD1/5/8) bmpr1->smad Phosphorylates smad4 Co-SMAD (SMAD4) smad->smad4 Complexes with nucleus Nucleus smad4->nucleus transcription Gene Transcription (Cell Growth, Differentiation) nucleus->transcription

Caption: BMPR2 Signaling Pathway.

JAK_STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat nucleus Nucleus stat->nucleus Translocates to transcription Gene Transcription (Inflammation, Immunity) nucleus->transcription

Caption: JAK-STAT Signaling Pathway.

TBK1_Signaling_Pathway prr Pattern Recognition Receptors (e.g., TLRs, RLRs) adaptors Adaptor Proteins (e.g., TRIF, MAVS) prr->adaptors Activate tbk1 TBK1 adaptors->tbk1 Recruit & Activate irf3_7 IRF3 / IRF7 tbk1->irf3_7 Phosphorylates nucleus Nucleus irf3_7->nucleus Translocates to interferon Type I Interferon Gene Expression nucleus->interferon

Caption: TBK1 Signaling Pathway.

Experimental_Workflow start Start: This compound & Aryl Halide coupling Suzuki-Miyaura Coupling start->coupling workup Reaction Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization assay Kinase Inhibition Assay (IC50) characterization->assay end End: Potent Kinase Inhibitor assay->end

Caption: Experimental Workflow.

References

Application Notes: Pyrazole-3-Boronic Acid as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole-3-boronic acid and its derivatives are pivotal building blocks in the synthesis of modern agrochemicals.[1][2][3] The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in agrochemical discovery due to its versatile chemical nature and its ability to interact with a wide range of biological targets in pests, weeds, and fungi.[1] The inclusion of a boronic acid functional group at the 3-position facilitates highly efficient and specific carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.[3][4] This enables the construction of complex molecular architectures necessary for high biological activity, leading to the successful commercialization of pyrazole-based fungicides, herbicides, and insecticides.[1][5]

Applications in Agrochemicals

The structural tunability of the pyrazole ring allows for the development of active ingredients with distinct modes of action, targeting key biological processes in various agricultural pests.[6]

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds, often featuring a pyrazole-carboxamide core, are highly effective at disrupting the fungal mitochondrial respiratory chain. By inhibiting Complex II (succinate dehydrogenase), they block ATP production, which is essential for fungal cell survival, ultimately leading to the inhibition of spore germination and mycelial growth.[1] This mode of action provides broad-spectrum control of plant diseases in crops such as cereals, fruits, and vegetables.[1] Examples of commercial SDHI fungicides built upon a pyrazole core include Bixafen, Fluxapyroxad, and Penthiopyrad.[1][7]

SDHI_Pathway cluster_etc Mitochondrial Electron Transport Chain (Fungi) cluster_inhibitor Mechanism of Action Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate ATP ATP (Energy) ComplexII->ATP Leads to NoATP ATP Production Blocked ComplexII->NoATP CellDeath Fungal Cell Death NoATP->CellDeath Inhibitor Pyrazole-Carboxamide (SDHI Fungicide) Inhibitor->ComplexII Inhibition

Mode of Action for SDHI Fungicides.
Herbicides: HPPD Inhibitors

In the herbicide domain, pyrazole derivatives are key inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][5] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD disrupts these pathways, leading to a deficiency of essential compounds, which manifests as bleaching of new plant growth and ultimately results in plant death.[1] Commercial examples of pyrazole-based HPPD inhibitor herbicides include Pyrasulfotole and Topramezone.[1]

HPPD_Pathway cluster_pathway Plant Biosynthesis Pathway cluster_inhibition Mechanism of Action Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Products Plastoquinone & Tocopherols HPPD->Products Carotenoids Carotenoid Biosynthesis Products->Carotenoids Bleaching Bleaching of New Growth Carotenoids->Bleaching Disruption leads to Inhibitor Pyrazole Herbicide (e.g., Pyrasulfotole) Inhibitor->HPPD Inhibition PlantDeath Weed Death Bleaching->PlantDeath

Mode of Action for HPPD Inhibitor Herbicides.
Insecticides: Ion Channel Modulators

Pyrazole-containing compounds are also effective insecticides. A well-known example is Fipronil, which acts as a blocker of GABA-gated chloride channels in the central nervous system of insects.[5] This disruption of the nervous system leads to hyperexcitation and death of the insect. Other pyrazole derivatives function by blocking sodium channels.[5] The versatility of the pyrazole core allows for fine-tuning of the molecule to selectively target insect ion channels over those of vertebrates.

Quantitative Biological Activity Data

The following table summarizes the biological activity of various pyrazole derivatives developed for agrochemical applications.

Compound Class/ReferenceTarget OrganismActivity TypeValue
Pyrazole Schiff Base (3f)[8]TermiteLC₅₀0.001 µg/mL
Pyrazole Schiff Base (3d)[8]TermiteLC₅₀0.006 µg/mL
Reference: Fipronil[8]TermiteLC₅₀0.038 µg/mL
Pyrazole Derivative (6h)[8]LocustLC₅₀47.68 µg/mL
Reference: Fipronil[8]LocustLC₅₀63.09 µg/mL
Pyrazole Derivative (7g)[6]Plutella xylostellaLC₅₀5.32 mg/L
Pyrazole Derivative (7g)[6]Spodoptera exiguaLC₅₀6.75 mg/L
Pyrazole Derivative (7g)[6]Spodoptera frugiperdaLC₅₀7.64 mg/L
Pyrazole Carboxamide (5-1b)[9]Bean AphidFoliar Contact Activity100% at 200 mg/kg
Pyrazole Carboxamide (7af)[7]Various FungiAntifungal ActivityRemarkable
Isoxazolol Pyrazole Carboxylate (7ai)[7]Rhizoctonia solaniEC₅₀0.37 µg/mL
Reference: Carbendazol[7]Rhizoctonia solaniEC₅₀>0.37 µg/mL
Pyrazole Carboxylate (15)[10]Valsa maliEC₅₀0.32 mg/L
Pyrazole Carboxylate (24)[10]Botrytis cinereaEC₅₀0.40 mg/L
Pyrazole Carboxamide (6i)[11]Valsa maliEC₅₀1.77 mg/L
Pyrazole Carboxamide (19i)[11]Valsa maliEC₅₀1.97 mg/L
Reference: Boscalid[11]Valsa maliEC₅₀9.19 mg/L

Key Synthetic Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Pyrazole Halide

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is fundamental for utilizing this compound to form C-C bonds with a halogenated pyrazole core.[12][13][14]

Materials:

  • Halogenated pyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole) (1.0 eq)

  • This compound or its pinacol ester (1.2-2.0 eq)[2][4]

  • Palladium catalyst (e.g., XPhos Pd G2, Pd(PPh₃)₄) (2-5 mol%)[15]

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2.0-3.0 eq)[14]

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the halogenated pyrazole, this compound, base, and palladium catalyst.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed anhydrous solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-20 hours), monitoring the reaction by TLC or LC-MS.[14]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled pyrazole derivative.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling Reactants 1. Combine Reactants: - Pyrazole Halide - this compound - Palladium Catalyst - Base Solvent 2. Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent Reaction 3. Heat under Inert Atmosphere (e.g., 100°C, 15h) Solvent->Reaction Workup 4. Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Coupled Product Purification->Product

References

Application Notes: Functionalization of the Pyrazole Core Using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in modern drug discovery and materials science, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and functional materials.[1][2] Its metabolic stability and versatile substitution patterns make it an attractive core for developing therapeutics targeting a range of diseases, including cancer and inflammation.[3][4] Boronic acids and their derivatives, particularly stable pinacol esters, have emerged as indispensable reagents for the precise functionalization of the pyrazole ring.[5][6] This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7][8]

This document provides detailed protocols and application notes for three key methods of pyrazole functionalization using boronic acids: the Suzuki-Miyaura C-C coupling, the Chan-Lam N-arylation, and the direct C-H arylation. These techniques offer medicinal chemists powerful tools for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Applications in Drug Development

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a functionalized pyrazole core. The ability to install diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling is critical for tuning selectivity and potency against specific kinase targets.

  • Anti-Inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, famously exemplified by COX-2 inhibitors.[3] N-arylation using boronic acids allows for the exploration of key interactions within the enzyme's active site.[9][10]

  • Agrochemicals: Substituted pyrazoles are utilized as effective insecticides and herbicides.[1] Boronic acid-based functionalization provides a robust platform for developing new agrochemicals with improved efficacy and safety profiles.

Experimental Protocols and Data

The functionalization of the pyrazole core can be broadly categorized into coupling with pre-functionalized pyrazoles (e.g., halo- or triflate-substituted) and direct C-H bond functionalization.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

This protocol is a versatile method for creating C-C bonds at the C4 or C5 positions of the pyrazole ring using a pre-functionalized pyrazole (e.g., bromo-, iodo-, or triflate-substituted) and an aryl/heteroaryl boronic acid.[11][12]

Objective: To synthesize C-arylated pyrazoles via a palladium-catalyzed cross-coupling reaction.

General Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo/Triflate Pyrazole, Boronic Acid, Base, and Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Palladium Catalyst (e.g., Pd(PPh3)4) B->C D Heat Mixture to Target Temperature (e.g., 90-100 °C) C->D E Monitor Reaction (TLC or LC-MS) D->E F Cool to RT & Quench E->F G Aqueous Workup (e.g., Liquid-Liquid Extraction) F->G H Purify by Column Chromatography G->H I Isolate & Characterize Final Product H->I

Caption: General workflow for Suzuki-Miyaura coupling of pyrazoles.

Materials and Reagents:

  • Substituted Halopyrazole (e.g., 4-Bromopyrazole) or Pyrazole Triflate (1.0 equiv)

  • Arylboronic Acid (1.1 - 2.0 equiv)[13]

  • Palladium Catalyst (e.g., Pd(PPh3)4, 5 mol%)[14]

  • Base (e.g., Na2CO3 or K3PO4, 2.0-2.5 equiv)[13][14]

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H2O 4:1, Toluene, or DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a Schlenk tube or round-bottom flask, add the halopyrazole (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), and base (e.g., Na2CO3, 0.25 mmol, 2.5 equiv).[14]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent system (e.g., 2 mL of 1,4-Dioxane:H2O, 4:1).[14]

  • Degas the resulting suspension by bubbling argon through it for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.005 mmol, 5 mol%) under a positive flow of inert gas.[14]

  • Seal the flask and heat the reaction mixture to 90 °C for 6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[14]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C-arylated pyrazole.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

Pyrazole SubstrateBoronic AcidCatalyst / LigandBaseSolventYield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K3PO4Dioxane/H2O96[15]
4-Bromopyrazole4-Methoxyphenylboronic acidP1 (XPhos precatalyst)K3PO4Dioxane/H2O86[13]
3-Bromopyrazole3-Thienylboronic acidP1 (XPhos precatalyst)K3PO4Dioxane/H2O75[13]
Pyrazole-5-triflate2-Methylphenylboronic acidPdCl2(dppf)K3PO4Dioxane75[11]
Pyrazole-5-triflate4-Cyanophenylboronic acidPdCl2(dppf)K3PO4Dioxane80[11]
Protocol 2: Copper-Mediated Chan-Lam N-Arylation

This protocol describes the N-arylation of pyrazoles using aryl boronic acids, often proceeding with high regioselectivity depending on the pyrazole substituents.[9][16]

Objective: To synthesize N-aryl pyrazoles via a copper-mediated C-N cross-coupling reaction.

Catalytic Cycle Overview:

Chan_Lam_Cycle Start Pyrazole (R-H) + Aryl Boronic Acid (ArB(OH)2) Cu_II Cu(II) Catalyst (e.g., Cu(OAc)2) Start->Cu_II Coordination Intermediate1 Cu(II)-Pyrazole Complex Cu_II->Intermediate1 Intermediate2 Transmetalation Intermediate1->Intermediate2 Reaction with ArB(OH)2 Reductive_Elim Reductive Elimination Intermediate2->Reductive_Elim Product N-Aryl Pyrazole (R-Ar) Reductive_Elim->Cu_II Re-oxidation (Air) Reductive_Elim->Product

Caption: Simplified schematic of the Chan-Lam N-arylation cycle.

Materials and Reagents:

  • Pyrazole (1.0 equiv)

  • Arylboronic Acid (1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)2) (1.5 equiv)[9]

  • Pyridine (2.0 equiv)[9]

  • 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

  • Air (as oxidant)

Procedure:

  • To a round-bottom flask, add the pyrazole (0.44 mmol, 1.0 equiv), arylboronic acid (0.44 mmol, 1.0 equiv), copper(II) acetate (0.66 mmol, 1.5 equiv), and activated 4 Å molecular sieves.[9]

  • Add anhydrous DCM as the solvent, followed by pyridine (0.88 mmol, 2.0 equiv).[9]

  • Leave the flask open to the air (or ensure an air headspace) and stir the mixture vigorously at room temperature for 48 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the N-aryl pyrazole product.

Quantitative Data Summary (Chan-Lam N-Arylation):

Pyrazole SubstrateArylboronic AcidCopper SourceBase / SolventYield (%)Reference
3-(3-dimethylaminopropyloxy)-5-benzyl-1H-pyrazolePhenylboronic acidCu(OAc)2Pyridine / DCM75[9]
3-(3-dimethylaminopropyloxy)-5-benzyl-1H-pyrazole4-Fluorophenylboronic acidCu(OAc)2Pyridine / DCM70[9]
3-(3-dimethylaminopropyloxy)-5-benzyl-1H-pyrazole4-Methoxyphenylboronic acidCu(OAc)2Pyridine / DCM68[9]
3-(3-dimethylaminopropyloxy)-5-benzyl-1H-pyrazole3-Thienylboronic acidCu(OAc)2Pyridine / DCM55[9]
Protocol 3: Cobalt-Catalyzed Directed C-H Arylation

This advanced method enables the direct functionalization of a C-H bond (typically at an ortho position to a directing group) on an N-aryl pyrazole, avoiding the need for pre-halogenation.[17][18]

Objective: To achieve regioselective C-H arylation of N-aryl pyrazoles using a cobalt catalyst.

Materials and Reagents:

  • N-Aryl Pyrazole (0.5 mmol, 1.0 equiv)

  • Arylboronic Acid (1.0 mmol, 2.0 equiv)

  • Cobalt Catalyst (Co(hfacac)2) (0.1 mmol, 20 mol%)[18]

  • Oxidant (CeSO4) (1.0 mmol, 2.0 equiv)[18]

  • Additive (PivOH) (0.25 mmol, 0.5 equiv)[18]

  • Solvent (1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP) (2.5 mL)[18]

Procedure:

  • In an open-air vial, combine the N-aryl pyrazole (0.5 mmol), arylboronic acid (1.0 mmol), Co(hfacac)2 (0.1 mmol), CeSO4 (1.0 mmol), and PivOH (0.25 mmol).[18]

  • Add HFIP (2.5 mL) as the solvent.[18]

  • Seal the vial and place it in a preheated block at 100 °C.

  • Stir the reaction for 24 hours.[18]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the ortho-arylated product.

Quantitative Data Summary (Cobalt-Catalyzed C-H Arylation):

N-Aryl Pyrazole SubstrateArylboronic AcidCatalyst / OxidantSolventYield (%)Reference
1-Phenyl-1H-pyrazole4-Methylphenylboronic acidCo(hfacac)2 / CeSO4HFIP82[17][18]
1-Phenyl-1H-pyrazole4-Acetylphenylboronic acidCo(hfacac)2 / CeSO4HFIP75[17][18]
1-(4-Methoxyphenyl)-1H-pyrazolePhenylboronic acidCo(hfacac)2 / CeSO4HFIP85[17][18]
1-Phenyl-1H-pyrazole2-Thienylboronic acidCo(hfacac)2 / CeSO4HFIP28[17]

Disclaimer: These protocols are intended as a general guide for research professionals. All reactions, especially those involving transition metals and anhydrous conditions, should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions. Optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern methodologies for the regioselective synthesis of substituted pyrazoles, a critical scaffold in medicinal chemistry and materials science. The protocols detailed below offer reliable strategies for controlling the orientation of substituents on the pyrazole ring, a crucial factor in determining the biological activity and physical properties of these heterocyclic compounds.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their substituted derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The regiochemical placement of substituents on the pyrazole core is paramount for modulating these activities. However, classical methods for pyrazole synthesis, such as the Knorr condensation of 1,3-dicarbonyl compounds with hydrazines, often yield mixtures of regioisomers, posing significant purification challenges. This document outlines several effective strategies to achieve high regioselectivity in pyrazole synthesis.

Key Strategies for Regioselective Pyrazole Synthesis

Several synthetic approaches have been developed to overcome the challenge of regioselectivity. The primary strategies can be categorized as follows:

  • Modified Knorr Condensation: This approach utilizes 1,3-dicarbonyl surrogates or specific reaction conditions to favor the formation of a single regioisomer.[1][2][3]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes or alkenes offers a powerful and often highly regioselective route to pyrazoles.[1][2][3]

  • Reactions of Hydrazones: The use of pre-formed hydrazones, such as N-arylhydrazones or N-alkylated tosylhydrazones, with various coupling partners provides excellent control over regioselectivity.[4][5][6]

  • Multicomponent Reactions: One-pot multicomponent strategies offer an efficient and atom-economical approach to constructing complex and fully substituted pyrazoles with high regioselectivity.[7]

  • Solvent and Catalyst Control: The choice of solvent and catalyst can significantly influence the regiochemical outcome of pyrazole formation.[8][9]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key regioselective pyrazole syntheses, accompanied by tables summarizing the quantitative data for easy comparison.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, avoiding the formation of diazo intermediates.[5][6] The reaction proceeds with complete regioselectivity, particularly when the substituents on the alkyne and hydrazone are sterically and electronically similar.[5]

Experimental Protocol:

  • To a solution of N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (5 mL) is added t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).

  • The reaction mixture is stirred at a specified temperature (see Table 1) for a designated time.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles [5]

EntryN-Alkylated Tosylhydrazone (R¹)Terminal Alkyne (R²)Temp (°C)Time (h)Yield (%)
1N-Methyl-p-toluenesulfonohydrazidePhenylacetylene801292
2N-Ethyl-p-toluenesulfonohydrazidePhenylacetylene801289
3N-Methyl-p-toluenesulfonohydrazide4-Methoxyphenylacetylene801295
4N-Methyl-p-toluenesulfonohydrazide4-Chlorophenylacetylene801285
5N-Methyl-p-toluenesulfonohydrazide1-Hexyne1002478
Protocol 2: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins

This protocol describes two complementary methods for the regioselective synthesis of polysubstituted pyrazoles via a stepwise cycloaddition mechanism.[4][10] The choice between thermal conditions and an acid-assisted protocol allows for broad functional group compatibility.[4]

Experimental Protocol (Thermal Conditions):

  • A mixture of the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in ethylene glycol (3 mL) is heated at 120 °C for the time indicated in Table 2.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by flash column chromatography to yield the substituted pyrazole.

Experimental Protocol (Acid-Assisted Conditions):

  • To a solution of the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in 2,2,2-trifluoroethanol (TFE) (3 mL) is added trifluoroacetic acid (TFA) (0.1 mmol).

  • The mixture is stirred at 60 °C for the specified time (see Table 2).

  • The reaction mixture is then cooled, neutralized with saturated aqueous NaHCO₃, and extracted with ethyl acetate.

  • The organic phase is washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the desired pyrazole.

Table 2: Synthesis of Substituted Pyrazoles from N-Arylhydrazones and Nitroolefins [4]

EntryN-ArylhydrazoneNitroolefinConditionsTime (h)Yield (%)Regioisomeric Ratio
14-Methoxy-phenylhydrazone of Acetaldehydeβ-NitrostyreneThermal485>99:1
24-Nitro-phenylhydrazone of Acetaldehydeβ-NitrostyreneAcid-Assisted678>99:1
3Phenylhydrazone of Acetone(E)-1-Nitroprop-1-eneThermal582>99:1
44-Chloro-phenylhydrazone of Acetone(E)-1-Nitroprop-1-eneAcid-Assisted875>99:1
Protocol 3: Improved Regioselectivity in Pyrazole Formation Using Fluorinated Alcohols as Solvents

The condensation of unsymmetrical 1,3-diketones with monosubstituted hydrazines often leads to a mixture of regioisomers. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve the regioselectivity of this reaction.[8][9]

Experimental Protocol:

  • To a solution of the 1,3-diketone (1.0 mmol) in the specified fluorinated alcohol (3 mL) is added methylhydrazine (1.1 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated in Table 3.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the regioisomers.

Table 3: Effect of Fluorinated Alcohols on Regioselectivity [8]

Entry1,3-DiketoneSolventTime (h)Yield (%)Regioisomeric Ratio (A:B)
11-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH19560:40
21-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneTFE19685:15
31-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP19897:3
41-Phenyl-4,4,4-trifluoro-1,3-butanedioneEtOH29265:35
51-Phenyl-4,4,4-trifluoro-1,3-butanedioneHFIP29595:5

Regioisomer A is the 3-trifluoromethyl derivative, and Regioisomer B is the 5-trifluoromethyl derivative.

Visualizations

The following diagrams illustrate the general workflow for regioselective pyrazole synthesis and the key factors influencing the regiochemical outcome.

G General Workflow for Regioselective Pyrazole Synthesis cluster_start Starting Materials cluster_process Reaction cluster_control Regiocontrol Elements cluster_end Outcome Start1 1,3-Dicarbonyl Compound or equivalent Reaction Cyclocondensation / Cycloaddition Start1->Reaction Start2 Hydrazine Derivative (e.g., Hydrazine, Hydrazone) Start2->Reaction Workup Workup & Purification Reaction->Workup Control1 Solvent Selection (e.g., Fluorinated Alcohols) Control1->Reaction Control2 Catalyst (Acidic/Basic) Control2->Reaction Control3 Substituent Effects (Steric/Electronic) Control3->Reaction Product Regiochemically Pure Substituted Pyrazole Workup->Product

Caption: General experimental workflow for regioselective pyrazole synthesis.

G Factors Influencing Regioselectivity in Pyrazole Synthesis cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_mechanism Mechanistic Pathway center Regioselectivity Steric Steric Hindrance of Substituents Steric->center Electronic Electronic Effects (EWG vs. EDG) Electronic->center Solvent Solvent Polarity & H-Bonding Solvent->center Catalyst Catalyst Type (Acid, Base, Metal) Catalyst->center Temperature Reaction Temperature Temperature->center Mechanism Stepwise vs. Concerted Mechanism Mechanism->center

References

Troubleshooting & Optimization

Technical Support Center: Pyrazole-3-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazole-3-boronic acid and its derivatives in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of pyrazole. Homocoupling results in the dimerization of the this compound to form a bipyrazole species.

Q2: What factors typically lead to increased protodeboronation?

A2: Protodeboronation is a common decomposition pathway for many boronic acids and is influenced by several factors.[1] The reaction's pH is a critical factor, with both acidic and basic conditions potentially accelerating the process.[1][2] Higher reaction temperatures and the presence of protic solvents, particularly water, can also increase the rate of protodeboronation.[3] Furthermore, prolonged reaction times can lead to greater decomposition of the boronic acid.

Q3: Under what conditions does homocoupling of this compound become significant?

A3: Homocoupling is often observed in palladium-catalyzed reactions, particularly in the presence of an oxidant (like air) and a base.[2][4] The choice of palladium catalyst and ligands can also influence the extent of homocoupling. In some cases, this reaction can be optimized to become the main pathway, yielding bipyrazoles.[4][5]

Q4: Can the NH proton of the pyrazole ring interfere with the coupling reaction?

A4: Yes, the acidic NH proton of the pyrazole ring can potentially interact with the palladium catalyst or the base, which may inhibit the reaction.[6] However, successful Suzuki-Miyaura couplings of unprotected NH-pyrazoles have been reported using appropriate precatalysts and conditions.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of Pyrazole (Protodeboronation)

If you are observing a low yield of your target product and detecting the formation of pyrazole, protodeboronation is a likely culprit.

Potential Cause Recommended Solution
Reaction conditions are too harsh. Lower the reaction temperature. While higher temperatures can increase reaction rates, they also accelerate protodeboronation. Attempt the reaction at the lowest temperature that provides a reasonable rate for the desired coupling.
Presence of excess water or protic solvents. Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried. If a co-solvent is necessary, minimize the amount of water.
Inappropriate choice of base. Screen different bases. Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH to minimize protodeboronation.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.
Inefficient catalyst system. A highly active catalyst can promote the desired cross-coupling to outcompete protodeboronation. Consider screening different palladium precatalysts and ligands (e.g., those with bulky, electron-rich phosphines like XPhos or SPhos).[6]
Inherent instability of the boronic acid. Convert this compound to a more stable derivative, such as its pinacol ester or MIDA (N-methyliminodiacetic acid) boronate ester. These are generally more resistant to protodeboronation.
Issue 2: Significant Formation of Bipyrazole (Homocoupling)

The formation of a bipyrazole dimer indicates that homocoupling is a competing reaction pathway.

Potential Cause Recommended Solution
Presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
Inappropriate catalyst or ligand. The choice of palladium source and ligand can influence the selectivity. If homocoupling is a major issue, consider screening different catalyst systems.
Base-promoted decomposition. The choice and concentration of the base can impact the extent of homocoupling. An optimization of the base may be necessary.

Quantitative Data on Side Reactions

ProductCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
4,4'-BipyrazolePd(PPh₃)₄ (5)Cs₂CO₃ (1)Not specifiedNot specifiedNot specifiedup to 70[2]

For the desired cross-coupling, yields are highly substrate-dependent. The following table provides examples of successful Suzuki-Miyaura couplings with pyrazole halides, where conditions have been optimized to maximize the yield of the cross-coupled product, thereby minimizing side reactions.

Pyrazole HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromopyrazole4-Methoxyphenylboronic acidP1 (7)K₃PO₄ (2)Dioxane/H₂O1002486[6]
4-Bromopyrazole4-Tolylboronic acidP1 (6)K₃PO₄ (2)Dioxane/H₂O1002475[6]

P1 is an XPhos-derived precatalyst.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Pyrazole Halides with Arylboronic Acids to Minimize Side Reactions

This protocol is adapted from literature procedures that have shown high yields for the cross-coupling of pyrazole halides, suggesting conditions that suppress side reactions.[6]

Materials:

  • Pyrazole halide (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • XPhos-derived precatalyst (P1) (6-7 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the pyrazole halide (1.0 mmol), arylboronic acid (2.0 mmol), XPhos-derived precatalyst (P1, 6-7 mol%), and K₃PO₄ (2.0 mmol).

  • Add degassed dioxane (4 mL) and degassed water (1 mL) to the tube.

  • Seal the tube and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Coupling_and_Side_Reactions start This compound + Aryl Halide pd_catalyst Pd(0) Catalyst + Base start->pd_catalyst protodeboronation Protodeboronation start->protodeboronation coupling_cycle Suzuki-Miyaura Coupling Cycle pd_catalyst->coupling_cycle homocoupling Homocoupling (Oxidative) pd_catalyst->homocoupling product Desired Cross-Coupled Product coupling_cycle->product bipyrazole Bipyrazole (Side Product) homocoupling->bipyrazole pyrazole Pyrazole (Side Product) protodeboronation->pyrazole Troubleshooting_Workflow start Low Yield in Coupling Reaction check_impurities Analyze Crude Mixture (LC-MS, NMR) start->check_impurities pyrazole_detected Pyrazole Detected? check_impurities->pyrazole_detected protodeboronation_protocol Follow Protodeboronation Troubleshooting Guide pyrazole_detected->protodeboronation_protocol Yes bipyrazole_detected Bipyrazole Detected? pyrazole_detected->bipyrazole_detected No homocoupling_protocol Follow Homocoupling Troubleshooting Guide bipyrazole_detected->homocoupling_protocol Yes optimize_conditions Optimize General Reaction Conditions (Catalyst, Solvent, Temp) bipyrazole_detected->optimize_conditions No Logical_Relationships increase_temp Increase Temperature protodeboronation_rate Increased Protodeboronation Rate increase_temp->protodeboronation_rate increase_water Increase [H₂O] increase_water->protodeboronation_rate increase_oxygen Increase [O₂] homocoupling_rate Increased Homocoupling Rate increase_oxygen->homocoupling_rate strong_base Use Strong Base strong_base->protodeboronation_rate low_yield Lower Yield of Desired Product protodeboronation_rate->low_yield homocoupling_rate->low_yield

References

Technical Support Center: Preventing Protodeboronation of Pyrazole-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of Pyrazole-3-boronic acid and its derivatives during chemical reactions, particularly in Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that lowers the yield of the desired coupled product. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired coupled product 1. Significant Protodeboronation: The this compound is degrading faster than it is coupling.[1][2] 2. Catalyst Inactivity: The palladium catalyst is not active or has decomposed. 3. Inefficient Transmetalation: The transfer of the pyrazole group from boron to palladium is slow.1. Use a more stable boronic acid surrogate: Convert the boronic acid to its pinacol or MIDA ester.[3] 2. Optimize reaction conditions: Lower the reaction temperature, use anhydrous solvents, and select a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF).[4] 3. Use a fresh, active catalyst/precatalyst: Employ a robust catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., XPhos).[1][4] 4. Ensure efficient mixing: For biphasic reactions, vigorous stirring is crucial.
Formation of a significant amount of pyrazole byproduct 1. Presence of protic impurities: Water, alcohols, or even acidic protons on other reagents can be a proton source for protodeboronation. 2. High reaction temperature: Elevated temperatures accelerate the rate of protodeboronation.[2] 3. Strongly basic conditions: High pH can promote the formation of a more reactive boronate species that is prone to protodeboronation.[5]1. Use anhydrous conditions: Dry solvents and reagents thoroughly. 2. Lower the reaction temperature: Find the minimum temperature at which the coupling reaction proceeds at a reasonable rate. 3. Screen different bases: Switch to a milder or non-hydroxide base. KF is often a good choice in anhydrous conditions.[6]
Inconsistent reaction yields 1. Variable quality of this compound: The free boronic acid can be unstable upon storage and may contain varying amounts of the corresponding boroxine (a trimeric anhydride). 2. Atmospheric moisture: Absorption of water from the air can lead to inconsistent levels of hydrolysis and protodeboronation.1. Use a freshly prepared or purified batch of the boronic acid. 2. Preferentially use a stable derivative: Pinacol or MIDA boronates are generally stable, crystalline solids that are not hydroscopic and have a longer shelf life.[7] 3. Handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound susceptible to it?

A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[8] Heteroaromatic boronic acids, like this compound, are particularly prone to this reaction. The electron-deficient nature of the pyrazole ring can weaken the carbon-boron bond, making it more susceptible to cleavage, especially under the basic and often heated conditions of cross-coupling reactions.[9]

Q2: Should I use this compound, its pinacol ester, or a MIDA boronate?

A2: For substrates prone to protodeboronation, it is highly recommended to use a more stable derivative.[3]

  • Pinacol esters are generally more stable than the free boronic acid and can slowly release the active boronic acid in situ. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, thus minimizing protodeboronation.[2]

  • MIDA boronates are exceptionally stable, often crystalline, air-stable solids.[10][11] They offer a very slow and controlled release of the boronic acid, making them the superior choice for particularly unstable substrates or when performing complex, multi-step syntheses.[10]

Q3: How does pH affect the stability of this compound?

A3: The rate of protodeboronation is highly pH-dependent. For many heteroaromatic boronic acids, the reaction rate is fastest at near-neutral pH where a zwitterionic form of the molecule can exist, which is highly reactive towards protodeboronation.[5][12] The rate can also be significant under strongly basic conditions. Understanding the pH-rate profile can help in choosing the optimal conditions for a reaction.[12]

Q4: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?

A4: Yes, the choice of catalyst and ligand is crucial. A highly active catalyst that promotes a fast rate of cross-coupling can "out-compete" the slower protodeboronation side reaction.[2] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often very effective in this regard.[1][4]

Q5: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to minimize protodeboronation?

A5: Key best practices include:

  • Use a stable derivative: Start with the pinacol or MIDA ester of this compound.

  • Maintain an inert atmosphere: Exclude air and moisture by using an inert gas like argon or nitrogen.

  • Use anhydrous solvents: Thoroughly dry all solvents before use.

  • Choose a suitable base: Opt for milder, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or KF.

  • Optimize the temperature: Begin with a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow.

  • Use an efficient catalyst system: Employ a modern, highly active palladium precatalyst and ligand combination.

Data Presentation

While direct comparative kinetic data for the protodeboronation of this compound and its esters under identical Suzuki coupling conditions is not extensively available, the following table summarizes the known pH-dependent stability of the free boronic acid and provides a qualitative comparison of the stability of its common derivatives.

Table 1: Stability of this compound and its Derivatives

Compound pH for Maximum Rate of Protodeboronation Relative Stability Key Characteristics
This compound ~ pH 7[5][12]LowProne to protodeboronation, especially at neutral and high pH. Can be unstable upon storage.[5][6]
This compound pinacol ester N/A (hydrolyzes to the boronic acid)ModerateMore stable than the free boronic acid. Offers a "slow-release" of the active species, reducing protodeboronation.[2][7]
This compound MIDA ester N/A (hydrolyzes to the boronic acid)HighExceptionally stable, crystalline, and air-stable solid. Provides a very slow, controlled release of the boronic acid, offering the best protection against protodeboronation.[10][11]

The pH of maximum protodeboronation for the free boronic acid is based on data for similar 5-membered heteroaromatic boronic acids.[5][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound pinacol ester

This protocol is a general starting point and should be optimized for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely powdered and dried

  • Anhydrous solvent (e.g., dioxane, THF, or toluene)

  • Degassed water (if required for the catalyst system, typically in a 5:1 to 10:1 organic solvent to water ratio)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed anhydrous organic solvent, followed by degassed water if necessary, via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound MIDA ester

For particularly challenging substrates, converting the boronic acid to its MIDA ester is recommended.

Reagents and Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • DMSO

  • Dean-Stark apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: After the reaction is complete (as monitored by the cessation of water collection), cool the reaction mixture and isolate the solid MIDA boronate product by filtration. The product can often be used without further purification.

Visualizations

The following diagrams illustrate key concepts and workflows related to the prevention of protodeboronation.

Protodeboronation_Pathway A This compound (-B(OH)2) B Undesired Protodeboronation A->B H+ (from water, etc.) D Desired Suzuki Coupling A->D Pd Catalyst, Base, Aryl Halide C Pyrazole (Desired Reagent Lost) B->C E Coupled Product D->E

Caption: The competing pathways of desired Suzuki coupling and undesired protodeboronation for this compound.

Stability_Hierarchy MIDA This compound MIDA ester Pinacol This compound pinacol ester MIDA->Pinacol BA This compound Pinacol->BA Experimental_Workflow Start Start with Aryl Halide and This compound derivative Step1 Combine Reagents and Base under Inert Atmosphere Start->Step1 Step2 Add Degassed Solvent(s) Step1->Step2 Step3 Add Palladium Precatalyst Step2->Step3 Step4 Heat to Optimized Temperature (e.g., 80-100 °C) Step3->Step4 Step5 Monitor Reaction Progress (TLC, LC-MS, etc.) Step4->Step5 Step6 Aqueous Work-up and Extraction Step5->Step6 Upon completion Step7 Purification (e.g., Column Chromatography) Step6->Step7 End Isolated Coupled Product Step7->End

References

Technical Support Center: Optimizing Suzuki Coupling Yield with Pyrazole-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions involving Pyrazole-3-boronic acid. The following resources are designed to help overcome common challenges and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Yield

Low or no yield of the desired coupled product is a common challenge. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Ensure the palladium source and ligand are active. For Pd(II) precatalysts, in-situ reduction to Pd(0) is necessary. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
Oxygen Contamination Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Reagent Purity and Stability Verify the purity of the aryl halide and this compound. Boronic acids can degrade over time.[1]
Inhibitory Effect of Unprotected Pyrazole N-H The N-H of unprotected pyrazoles can inhibit the catalyst.[3] While many protocols are developed for unprotected pyrazoles, N-protection might be necessary in challenging cases.[4]
Inappropriate Base The base is critical for activating the boronic acid.[5][6] The choice of base can significantly impact the reaction rate and yield.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The selection should be optimized for the specific substrates.
Suboptimal Solvent System The solvent influences catalyst activity, reagent solubility, and the reaction rate.[7] Common solvent systems include mixtures like dioxane/water, THF/water, or toluene/water.[2][7]
Incorrect Reaction Temperature Many Suzuki couplings require heating, typically between 80-110 °C.[1][2] However, excessively high temperatures can lead to catalyst decomposition.[2]
Issue 2: Significant Formation of Side Products

The formation of side products such as homocoupled boronic acid or protodeboronation of this compound can reduce the yield of the desired product.

Potential Causes and Solutions:

Side Product Potential Cause Troubleshooting Steps & Recommendations
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can lead to oxidative homocoupling.Ensure thorough degassing of all solvents and maintain a strictly inert atmosphere throughout the reaction.[1]
Protodeboronation The boronic acid group is replaced by a hydrogen atom. Pyridyl and other heteroaryl boronic acids are particularly susceptible to this, especially in the presence of aqueous bases.[5]Consider using milder bases like potassium fluoride (KF) or running the reaction under anhydrous conditions if possible.[2][6] Using boronic esters, such as pinacol esters, can also improve stability.[2][8]
Dehalogenation of the Coupling Partner The aryl halide is reduced, replacing the halogen with a hydrogen atom.This can be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions may be necessary to minimize this side reaction.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most effective palladium catalysts and ligands for coupling with this compound?

A1: The choice of catalyst and ligand is crucial. For challenging substrates like unprotected nitrogen-rich heterocycles, palladium precatalysts combined with bulky, electron-rich phosphine ligands such as SPhos and XPhos have shown high efficacy.[4] For instance, XPhos-derived precatalysts have been reported to provide good to very good yields (61-86%) for the coupling of 3- and 4-bromopyrazoles.[4]

Q2: Which bases are recommended for the Suzuki coupling of this compound?

A2: The base plays a key role in activating the boronic acid to form a more nucleophilic boronate species.[5][6] Strong inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is often effective for couplings involving nitrogen-containing heterocycles.[4] Sodium carbonate (Na₂CO₃) is another widely used base.[10][11] The optimal base may need to be determined empirically for a specific reaction.

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent system can significantly influence the reaction by affecting reagent solubility, catalyst stability, and the rate of key steps in the catalytic cycle.[7] Biphasic solvent systems, such as dioxane/water or THF/water, are frequently employed.[2][4][7] The water component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Q4: Can the unprotected N-H group on the pyrazole ring interfere with the reaction?

A4: Yes, the acidic N-H group on unprotected azoles, including pyrazoles, can inhibit the palladium catalyst.[3][4] This can lead to lower yields. However, successful coupling reactions with unprotected pyrazoles have been developed, often requiring careful optimization of the catalyst, ligand, and reaction conditions.[4][12] In cases of persistent low yield, protection of the pyrazole nitrogen may be a viable strategy.

Q5: What is protodeboronation and how can it be minimized when using this compound?

A5: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[5] This is a common issue with electron-rich heterocyclic boronic acids.[8] To minimize this, one can use milder reaction conditions, shorter reaction times, or more stable boronic acid derivatives like pinacol esters.[2][8][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to guide the optimization process.

Table 1: Effect of Catalyst and Ligand on Pyrazole Coupling Yield

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100up to 56[4]
P2 (XPhos precatalyst)-K₃PO₄Dioxane/H₂O10080[4]
P1 (XPhos precatalyst)-K₃PO₄Dioxane/H₂O10061-86[4]
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90Not specified[11]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseCatalystSolventYield (%)Reference
Cs₂CO₃Pd₂(dba)₃ / Ligand 1Toluene70[14]
CsFPd₂(dba)₃ / Ligand 1Toluene82[14]
K₃PO₄Pd₂(dba)₃ / Ligand 1Toluene62[14]
Na₂CO₃PdCl₂(PPh₃)₂Dioxane59[15]

Experimental Protocols

General Protocol for Suzuki Coupling of a Halogenated Pyrazole with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • In a reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the halogenated pyrazole (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[4]

2. Inert Atmosphere:

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]

3. Catalyst and Solvent Addition:

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and any additional ligand if required.[1][16]

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[4] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

4. Reaction:

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

5. Workup:

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

6. Purification:

  • Purify the crude product by a suitable method, such as flash column chromatography.[1]

Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Yield check_catalyst Catalyst Activity start->check_catalyst Potential Cause check_atmosphere Inert Atmosphere start->check_atmosphere Potential Cause check_reagents Reagent Purity start->check_reagents Potential Cause check_conditions Reaction Conditions start->check_conditions Potential Cause solution_catalyst Use fresh/more active precatalyst check_catalyst->solution_catalyst Solution solution_atmosphere Thoroughly degas solvents; use inert gas check_atmosphere->solution_atmosphere Solution solution_reagents Verify purity of starting materials check_reagents->solution_reagents Solution optimize_base Screen different bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base Optimization Step optimize_solvent Test different solvent systems (e.g., Dioxane/H2O) check_conditions->optimize_solvent Optimization Step optimize_temp Vary reaction temperature (80-110 °C) check_conditions->optimize_temp Optimization Step

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_oa R1-Pd(II)L_n-X pd0->pd_oa Oxidative Addition pd_trans R1-Pd(II)L_n-R2 pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd_trans->product r1x R1-X (Aryl Halide) r1x->pd_oa boronic R2-B(OH)2 (this compound) boronate [R2-B(OH)3]⁻ boronic->boronate base Base base->boronate boronate->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

troubleshooting low reactivity of Pyrazole-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Pyrazole-3-boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this compound are common and can often be attributed to several factors. The initial points to verify are the integrity of your reagents and the reaction setup. Ensure that the palladium catalyst is active and that the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst decomposition and homocoupling of the boronic acid.[1][2] The purity of the this compound itself is also crucial, as boronic acids can degrade over time.[1]

Q2: What are the common side reactions observed with this compound, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by high temperatures and the presence of aqueous bases.[3][4][5] To mitigate this, consider using milder reaction conditions or switching to a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[5]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyrazole byproduct can occur, particularly in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5][6] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can minimize homocoupling.[5]

Q3: The pyrazole nitrogen in my substrate appears to be inhibiting the catalyst. What can be done to address this?

A3: Unprotected nitrogen-rich heterocycles like pyrazoles can coordinate to the palladium center, inhibiting the catalytic cycle.[3] This inhibitory effect can lead to low reactivity.[3] Employing bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), can help to sterically shield the metal center from this inhibitory coordination.[5] In some cases, N-protection of the pyrazole ring may be a viable, albeit less direct, strategy.

Q4: Are there alternative coupling reactions for forming a C-C bond with this compound if Suzuki-Miyaura coupling fails?

A4: While the Suzuki-Miyaura reaction is the most common application for pyrazole boronic acids in C-C bond formation, other palladium-catalyzed cross-coupling reactions could be explored.[7] Additionally, for N-arylation of other substrates with the pyrazole moiety, the Chan-Lam coupling offers a copper-catalyzed alternative to the Buchwald-Hartwig amination, reacting aryl boronic acids with amines, amides, and other nitrogen-containing functional groups.[8]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps, presented in a logical workflow.

start Low Conversion catalyst Optimize Catalyst System start->catalyst Initial Check base Screen Different Bases catalyst->base If no improvement success Improved Yield catalyst->success Success! solvent Vary Solvent System base->solvent If still low base->success Success! temp Adjust Temperature solvent->temp Fine-tuning solvent->success Success! boronic_acid Use Boronic Acid Ester/Salt temp->boronic_acid If protodeboronation suspected temp->success Success! boronic_acid->success Success!

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Optimize the Catalyst System: The choice of palladium catalyst and ligand is critical. For challenging substrates like pyrazoles, highly active systems are often required.

    • Recommendation: Use a pre-formed Pd(0) source or a modern palladium precatalyst (e.g., XPhos Pd G2 or SPhos Pd G3) with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos, SPhos).[3][9] These ligands promote the difficult oxidative addition step and can stabilize the catalyst.[5]

  • Screen Different Bases: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

    • Recommendation: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[3][5] If these are ineffective, screening other bases such as K₂CO₃ or Na₂CO₃ may be beneficial.[5]

  • Vary the Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Recommendation: A mixture of an organic solvent and water is common. Dioxane/water or THF/water are good starting points.[2] For substrates prone to protodeboronation, consider using anhydrous conditions or less protic solvent systems.

  • Adjust the Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to degradation of the boronic acid or catalyst.

    • Recommendation: Start at a moderate temperature (e.g., 60-80 °C) and slowly increase if no reaction is observed.[3] Monitor the reaction closely for the formation of byproducts at higher temperatures.

  • Use a More Stable Boronic Acid Derivative: If protodeboronation is a persistent issue, protecting the boronic acid moiety can enhance stability.

    • Recommendation: Convert the this compound to its corresponding pinacol ester or trifluoroborate salt.[5] These derivatives are generally more robust and less susceptible to premature decomposition.[5]

Issue 2: Formation of Significant Byproducts (Protodeboronation or Homocoupling)

The formation of byproducts indicates that the desired cross-coupling pathway is competing with undesired reactions.

start Byproduct Formation protodeboronation Protodeboronation start->protodeboronation homocoupling Homocoupling start->homocoupling lower_temp Lower Temperature protodeboronation->lower_temp Action use_ester Use Boronic Ester/Salt protodeboronation->use_ester Action degas Thoroughly Degas homocoupling->degas Action pd0_source Use Pd(0) Source homocoupling->pd0_source Action success Clean Reaction lower_temp->success use_ester->success degas->success pd0_source->success Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd_complex R¹-Pd(II)-X L_n (Aryl Halide Complex) oa->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)-R² L_n transmetalation->pd_intermediate boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) boronate->transmetalation base_activation Base Activation (e.g., K₃PO₄) base_activation->boronate boronic_acid R²-B(OH)₂ (this compound) boronic_acid->base_activation re Reductive Elimination pd_intermediate->re re->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) re->product

References

Technical Support Center: Purification of Products from Pyrazole-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of products derived from reactions involving Pyrazole-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in Suzuki-Miyaura reactions using this compound?

A1: Common impurities include homocoupling byproducts of the this compound, unreacted starting materials (the aryl halide and the boronic acid), and protodeboronation products where the boronic acid is replaced by a hydrogen atom. Phenols, resulting from the hydrolysis of the aryl halide, can also be present.[1][2]

Q2: My pyrazole-containing product is proving difficult to purify by standard silica gel chromatography. What could be the issue and what are the alternatives?

A2: The nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product.[3] To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of a basic modifier like triethylamine (~0.5-1%) in the eluent.[3] Alternatively, using a different stationary phase such as neutral alumina or considering reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient can be effective.[3]

Q3: I am observing an oily product instead of a solid after the reaction work-up. How can I induce crystallization?

A3: An oily product may indicate the presence of impurities that are inhibiting crystallization. First, assess the purity of your product by TLC or LC-MS. If it is impure, further purification by chromatography is recommended. If the product is pure but oily, you can try trituration with a non-polar solvent like cold hexanes or diethyl ether. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch can also induce crystallization.[4]

Q4: Can I use an acid-base extraction to purify my pyrazole-containing product?

A4: Yes, acid-base extraction can be a powerful purification technique for pyrazole derivatives. Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[5] This allows for the separation from non-basic impurities. The general procedure involves dissolving the crude product in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated product, is then basified (e.g., with NaOH or NaHCO3) to regenerate the neutral pyrazole, which can be back-extracted into an organic solvent.[6]

Q5: How can I remove unreacted boronic acid and its byproducts from my reaction mixture?

A5: Unreacted boronic acid and related boron-containing impurities can often be removed by performing a liquid-liquid extraction with an aqueous base, such as 1M NaOH, during the work-up. Boronic acids are acidic and will be extracted into the aqueous basic layer.[7] Alternatively, passing the crude product through a short plug of silica gel can also help in removing highly polar boron impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product lost during extraction Ensure the pH of the aqueous layer is appropriate during acid-base extractions to prevent your product from remaining in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Product co-eluted with impurities during chromatography Optimize the solvent system for column chromatography by testing various solvent polarities and gradients using TLC. Adding a small percentage of a modifier like triethylamine (for basic compounds) can improve separation.[3]
Product is too soluble in the recrystallization solvent To improve recrystallization yield, use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled, possibly in an ice bath, to maximize crystal formation.[4] If the yield is still low, consider a mixed-solvent recrystallization by adding an anti-solvent.[4]
Product degradation on silica gel If your pyrazole derivative is sensitive to the acidic nature of silica, consider using deactivated silica, neutral alumina, or reversed-phase chromatography.[3]
Issue 2: Persistent Impurities After Purification
Impurity Type Identification Recommended Purification Strategy
Homocoupled Pyrazole Mass spectrometry will show a mass corresponding to a bipyrazole. NMR may show a symmetrical pyrazole signal.These byproducts can often be separated by careful column chromatography, as their polarity may differ significantly from the desired product.[8]
Unreacted Aryl Halide TLC and NMR will show the presence of the starting material.Column chromatography is typically effective. If the polarity is very similar to the product, recrystallization might be a better option.
Unreacted Boronic Acid Can be visualized on TLC plates stained with potassium permanganate.An aqueous basic wash (e.g., 1M NaOH) during workup is very effective at removing boronic acid impurities.[7]
Phenol from Aryl Halide Can be detected by NMR (broad -OH peak) and its characteristic polarity on TLC.An aqueous base wash will also remove phenolic impurities by converting them to their water-soluble phenoxide salts.[1]

Data Presentation: Purification Strategy Summary

The choice of purification method is highly dependent on the specific properties of the product. The following table provides a general comparison of common techniques for purifying products from this compound reactions.

Purification Method Typical Purity Achieved Typical Yield Range Advantages Disadvantages
Recrystallization >99%50-90%Highly effective for crystalline solids; scalable.[4]Not suitable for oils or amorphous solids; can have lower yields if the product is slightly soluble in the cold solvent.[4]
Silica Gel Chromatography 95-99%60-95%Widely applicable; good for separating compounds with different polarities.Can lead to product loss for basic compounds like pyrazoles; can be time-consuming.[3]
Reversed-Phase Chromatography >98%70-95%Effective for polar compounds and when normal phase fails.[3]Requires specialized columns; uses larger volumes of solvents like acetonitrile and methanol.
Acid-Base Extraction Variable (often a pre-purification step)>90%Good for removing neutral or acidic/basic impurities from a basic/acidic product.[5][6]Only applicable if the product and impurities have different acid-base properties.

Experimental Protocols

Protocol 1: General Work-up for a Suzuki-Miyaura Reaction
  • Quenching: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M aqueous NaOH solution to remove unreacted boronic acid and any phenolic byproducts.[7]

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Column Chromatography with Deactivated Silica Gel
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.4.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent. Add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5-1 mL in 100 mL of eluent) and stir well.[3]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until it reaches the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and apply it to the top of the silica bed.

  • Elution: Add the eluent (containing the triethylamine modifier) to the column and begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Mixed-Solvent Recrystallization

This method is useful when a single solvent is not ideal for recrystallization.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (the "good" solvent, e.g., ethanol or ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound reaction (e.g., Suzuki Coupling) quench Quench Reaction reaction->quench extract Aqueous Work-up (Acid/Base Washes) quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: General experimental workflow from reaction to pure product.

troubleshooting_purification cluster_issues Identified Issues cluster_solutions Potential Solutions start Crude Product Analysis (TLC/NMR/LC-MS) oily_product Oily Product start->oily_product Physical State low_purity Multiple Impurities start->low_purity Purity low_yield Low Yield start->low_yield Quantity trituration Trituration / Seeding oily_product->trituration column Optimize Column Chromatography (e.g., deactivate silica, change phase) low_purity->column extraction Acid-Base Extraction low_purity->extraction recrystallize Optimize Recrystallization (e.g., change solvent system) low_yield->recrystallize column->recrystallize if still impure extraction->column pre-purification

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Catalyst Selection for Hindered Pyrazole-3-boronic Acid Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with sterically hindered pyrazole-3-boronic acid substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a hindered this compound is failing or giving low yields. What are the most common causes?

A1: Low to no yield in these reactions typically stems from a few key issues:

  • Inhibition by the Pyrazole N-H Group: The acidic proton on the pyrazole ring can interfere with the catalytic cycle.[1] This is a common issue with unprotected nitrogen-rich heterocycles.[1]

  • Steric Hindrance: The bulky nature of your this compound or the coupling partner can impede the oxidative addition or reductive elimination steps of the catalytic cycle.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[2] Homocoupling of the boronic acid can also occur in the presence of oxygen.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for challenging couplings and may not be appropriate for your specific substrates.

Q2: What is the best initial catalyst system to try for a hindered this compound coupling?

A2: A robust starting point for hindered pyrazole couplings is a palladium precatalyst with a bulky, electron-rich phosphine ligand. Specifically, second-generation Buchwald precatalysts are highly effective. A recommended initial system is:

  • Palladium Precatalyst: XPhos Pd G2 or SPhos Pd G2. These are air- and moisture-stable and reliably generate the active catalytic species.

  • Ligand: XPhos or SPhos are excellent choices for sterically demanding substrates.[1]

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • Solvent: A mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O, is a common choice.

Q3: Should I protect the N-H group of my pyrazole boronic acid?

A3: While N-H inhibition is a known issue, successful couplings with unprotected pyrazoles have been reported.[1] N-protection can add extra steps to your synthesis. It is often preferable to first optimize the reaction conditions with the unprotected pyrazole. If yields remain low despite optimization, then N-protection (e.g., with a Boc or SEM group) could be considered.

Q4: How can I minimize the homocoupling of my this compound?

A4: Homocoupling is often a result of oxygen in the reaction mixture. To minimize this side reaction:

  • Thoroughly Degas Solvents: Purge your solvents with an inert gas (argon or nitrogen) for an extended period before use.

  • Maintain an Inert Atmosphere: Assemble your reaction under an inert atmosphere using a glovebox or Schlenk line techniques.

  • Use a Precatalyst: Modern palladium precatalysts can help to minimize side reactions by ensuring the rapid formation of the active Pd(0) species.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inappropriate catalyst/ligand combination for the hindered substrate.Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos Pd G2 or SPhos Pd G2.
Inhibition by the unprotected pyrazole N-H.Increase the catalyst loading slightly. Consider using a stronger base like Cs₂CO₃. If the issue persists, N-protection of the pyrazole may be necessary.
Poor solubility of reactants.Try a different solvent system. For highly insoluble substrates, DMF or toluene at elevated temperatures may be effective.[3]
Significant Protodeborylation (loss of the boronic acid group) Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Presence of excess water or protic solvents.Use anhydrous solvents and ensure your reagents are dry.
Formation of Homocoupled Byproducts Oxygen contamination in the reaction mixture.Ensure all solvents are thoroughly degassed and the reaction is set up and run under a strict inert atmosphere.
Inefficient catalyst system.Use a well-defined palladium precatalyst to ensure rapid entry into the catalytic cycle.
Incomplete Conversion Insufficiently active catalyst system.Increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.
Steric hindrance slowing the reaction.Switch to a more sterically bulky and electron-rich ligand like RuPhos or BrettPhos.

Data Presentation: Catalyst System Performance

The following tables summarize reported yields for Suzuki-Miyaura couplings of pyrazole substrates under various conditions.

Table 1: Coupling of 3- and 4-Bromopyrazoles with Arylboronic Acids [1]

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyrazolePhenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002486
23-BromopyrazolePhenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002481
34-Bromopyrazole4-Methoxyphenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002484
43-Bromopyrazole4-Methoxyphenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002475
54-Bromopyrazole2-Methylphenylboronic acidP1 (6)K₃PO₄Dioxane/H₂O1002472
63-Bromopyrazole2-Methylphenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002461

P1 is an XPhos-derived precatalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected Bromopyrazoles (Adapted from[1])

Materials:

  • Bromopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.0 mmol, 2.0 equiv)

  • XPhos Pd G2 precatalyst (P1) (0.06-0.07 mmol, 6-7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, XPhos Pd G2 precatalyst, and potassium phosphate.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Hindered Pyrazole Suzuki Coupling

experimental_workflow Experimental Workflow for Hindered Pyrazole Suzuki Coupling prep Reaction Setup (Inert Atmosphere) reagents Add Bromopyrazole, Boronic Acid, Base prep->reagents catalyst Add Pd Precatalyst (e.g., XPhos Pd G2) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent reaction Heat and Stir (e.g., 100 °C, 24h) solvent->reaction workup Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of hindered pyrazoles.

Catalyst Selection Logic for Hindered Pyrazoles

catalyst_selection Catalyst Selection Logic for Hindered Pyrazoles start Start: Hindered Pyrazole Suzuki Coupling initial_screen Initial Screen: XPhos Pd G2, K3PO4, Dioxane/H2O, 100 °C start->initial_screen check_yield Yield > 70%? initial_screen->check_yield success Success! check_yield->success Yes troubleshoot Troubleshoot check_yield->troubleshoot No change_ligand Screen Ligands: SPhos, RuPhos troubleshoot->change_ligand change_base Screen Bases: Cs2CO3, K2CO3 troubleshoot->change_base change_solvent Screen Solvents: THF/H2O, DMF troubleshoot->change_solvent protect_nh Consider N-Protection troubleshoot->protect_nh change_ligand->initial_screen change_base->initial_screen change_solvent->initial_screen

Caption: A decision tree for selecting and optimizing a catalyst system for hindered pyrazole couplings.

References

effect of base and solvent on Pyrazole-3-boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the Suzuki-Miyaura cross-coupling of pyrazole-3-boronic acid. The following information addresses common challenges related to the selection of bases and solvents to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base and solvent critical for the Suzuki-Miyaura coupling of this compound?

A1: The base and solvent system is crucial for several reasons. The base activates the organoboron species by forming a more nucleophilic boronate complex, which is necessary for the transmetalation step in the catalytic cycle.[1][2] The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate. For pyrazoles, which contain an acidic N-H proton, the base can also deprotonate the pyrazole ring, potentially leading to side reactions or catalyst inhibition.[3][4] Therefore, a carefully selected base and solvent combination is required to ensure high yields and minimize byproducts.

Q2: What is the primary role of the base in the Suzuki-Miyaura reaction?

A2: The base plays multiple roles in the catalytic cycle. Its main function is to react with the boronic acid to form an anionic "ate" complex (a boronate).[1][2] This activation increases the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium center during the transmetalation step. The base also participates in the formation of the active palladium complex and accelerates the final reductive elimination step.[1]

Q3: Can the unprotected N-H group on the pyrazole ring interfere with the coupling reaction?

A3: Yes, the acidic N-H proton on the pyrazole ring can cause complications. In the presence of a strong base, the pyrazole can be deprotonated, forming an azolyl anion. This anion can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] However, successful couplings of unprotected pyrazoles have been developed using specific conditions, such as weaker inorganic bases like K₃PO₄, which mitigate this inhibitory effect.[3][4][5]

Q4: What is protodeboronation and how can it be minimized in this compound couplings?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of pyrazole as a byproduct and reducing the yield of the desired coupled product. This is particularly problematic with unstable boronic acids at higher temperatures.[3][6] To minimize this, milder reaction conditions, including lower temperatures (e.g., 60°C) and shorter reaction times, can be employed.[3][4] The choice of base and solvent also plays a role; for instance, using aqueous base solutions can sometimes exacerbate this issue.

Troubleshooting Guide

Problem 1: Low to no yield of the desired coupled product.

  • Possible Cause 1: Ineffective Base. The base may not be strong enough to activate the boronic acid or may be too strong, leading to catalyst inhibition via deprotonation of the pyrazole N-H group.

    • Solution: Potassium phosphate (K₃PO₄) is often a successful base for coupling unprotected pyrazoles.[3][5] Other bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective.[2][7] It is recommended to screen a few different inorganic bases.

  • Possible Cause 2: Improper Solvent System. The solvent may not be optimal for the specific catalyst and substrates, leading to poor solubility or catalyst decomposition.

    • Solution: A mixture of an organic solvent and water is commonly used. Dioxane/H₂O (in a 4:1 or 5:1 ratio) is a widely reported and effective solvent system for these couplings.[3][7] Other solvents like THF or 2-MeTHF can also yield good results.[7][8]

  • Possible Cause 3: Catalyst Deactivation. The unprotected N-H of the pyrazole or impurities in the solvent could be deactivating the palladium catalyst.

    • Solution: Ensure high-purity solvents are used, as contaminants can poison the catalyst.[8] If N-H interference is suspected, using a precatalyst system designed for challenging substrates, such as those with XPhos or SPhos ligands, can improve results.[3][4]

Problem 2: Significant formation of homocoupling byproduct from the boronic acid.

  • Possible Cause: Presence of Pd(II) species and oxygen. Homocoupling of boronic acids is often mediated by Pd(II) species, which can be present if a Pd(II) precatalyst is used or if the reaction mixture is not properly degassed.[9]

    • Solution: Thoroughly degas the reaction mixture (solvent, base solution) with an inert gas like argon or nitrogen before adding the catalyst. A nitrogen sparge prior to catalyst addition can be particularly effective.[10] Using a Pd(0) source or ensuring the rapid reduction of the Pd(II) precatalyst can also minimize this side reaction.

Problem 3: Protodeboronation is the major observed side reaction.

  • Possible Cause: Reaction temperature is too high or reaction time is too long. Unstable boronic acids, including some heteroaryl boronic acids, are prone to decomposition at elevated temperatures.[3][6]

    • Solution: Attempt the reaction at a lower temperature (e.g., 60-80°C) and monitor the reaction progress closely to avoid unnecessarily long reaction times.[3][4] Using a more active catalyst system may allow for coupling at lower temperatures.

Data on Base and Solvent Effects

The selection of an appropriate base and solvent system is critical for achieving high yields in the Suzuki-Miyaura coupling of pyrazoles. The following tables summarize results from studies on similar systems, demonstrating the impact of these choices.

Table 1: Effect of Base and Solvent on the Coupling of 3-Chloroindazole with 5-Indole Boronic Acid

Catalyst PrecatalystBase (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
P2 (2.5 mol%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001591-99
P1 (1.0-1.5 mol%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)605-891-99
CataCXium ACs₂CO₃Dioxane/H₂O80-51
CataCXium ACs₂CO₃2-MeTHF80-95

Data synthesized from multiple sources for comparative purposes.[3][7]

Table 2: Optimization of Solvent for a Model Suzuki-Miyaura Coupling

EntrySolventYield (%)
1MeCN30
2THF-
3Dioxane59
4Toluene-
5Benzene-
6DCM-

Results from a study optimizing conditions for the coupling of 5-bromo-1,3-benzodioxole with phenylboronic acid.[11]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyrazole with an Arylboronic Acid

This protocol is adapted from established methods for coupling unprotected nitrogen-rich heterocycles.[3]

  • Reagent Preparation: To an oven-dried reaction vessel, add the bromopyrazole (1.00 mmol, 1.0 equiv), the arylboronic acid (2.00 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄) (2.00 mmol, 2.0 equiv).

  • Vessel Sealing & Inerting: Seal the vessel with a septum. Evacuate and backfill the vessel with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-derived precatalyst P1, 6-7 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100°C).

  • Monitoring: Stir the reaction mixture for the specified time (e.g., 24 hours) or until completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS, or GC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup reagents 1. Combine Pyrazole-halide, Boronic Acid, and Base inert 2. Seal and Purge with Inert Gas reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent catalyst 4. Add Palladium Precatalyst solvent->catalyst heat 5. Heat to Reaction Temperature (60-100°C) catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool and Perform Aqueous Workup monitor->quench purify 8. Purify via Chromatography quench->purify product Isolated Product purify->product G start Low or No Yield? cause1 Check Base start->cause1 cause2 Check Solvent start->cause2 cause3 Check for Protodeboronation start->cause3 cause4 Check Catalyst start->cause4 sol1 Try K₃PO₄ or Cs₂CO₃ cause1->sol1 sol2 Use Dioxane/H₂O or 2-MeTHF cause2->sol2 sol3 Lower Temperature (60-80°C) cause3->sol3 sol4 Use Buchwald Precatalyst (e.g., XPhos) cause4->sol4 G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-R² L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product aryl_halide R¹-X aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex2

References

Technical Support Center: Managing Impurities in Pyrazole-3-boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for managing impurities during the synthesis of Pyrazole-3-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These include unreacted starting materials (e.g., protected pyrazoles, halopyrazoles), excess reagents, and by-products from the reaction, such as butylated compounds if using n-butyllithium.[1][2] Isomeric impurities can also arise if the initial steps lack regioselectivity.[2]

  • Degradation Products: this compound and its esters can be susceptible to degradation. A primary concern is the hydrolysis of boronic acid pinacol esters to the free boronic acid, which can occur during purification or even during analytical procedures like reverse-phase HPLC.[1] Another potential degradation pathway is oxidative deboronation, which converts the C-B bond to a C-OH bond, resulting in a pyrazolol impurity.[3]

  • Side-Reaction Products: Unintended reactions can lead to complex impurities. For instance, boronic acids can undergo base-induced disproportionation to form diarylborinic acids.[4] They can also form cyclic anhydrides known as boroxines, especially under dehydrating conditions.[4]

Q2: Which analytical techniques are best for detecting and identifying impurities in my sample?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the standard for separating and quantifying impurities.[5] However, traditional reverse-phase (RP-HPLC) can cause on-column hydrolysis of boronate esters.[1] For simultaneous analysis of boronate esters and their corresponding boronic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data, which helps in structure elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structure of the desired product and for characterizing the structure of isolated, unknown impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification steps.[5]

Q3: My this compound pinacol ester appears to be hydrolyzing during RP-HPLC analysis. How can I get an accurate purity reading?

A3: The hydrolysis of boronate esters on a reverse-phase column is a known issue.[1] To mitigate this, consider developing a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC separation can overcome these challenges and allows for the simultaneous and accurate analysis of both the boronate ester and its corresponding boronic acid.[1]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To maintain stability and prevent degradation, this compound and its hydrate form should be stored in a cool, dry place, typically at 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxidative degradation.

Troubleshooting Guide

Problem: The final yield of this compound is significantly lower than expected.

Possible CauseRecommended Solution
Incomplete Lithiation Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (nitrogen or argon). Use freshly titrated n-butyllithium or a recently purchased stock to ensure its molarity is accurate.
Inefficient Borylation Maintain a very low temperature (e.g., -70 to -78 °C) during the dropwise addition of the trialkyl borate (e.g., triisopropyl borate).[8] Allowing the temperature to rise can lead to side reactions.
Product Loss During Workup During the quenching and pH adjustment step, be precise. The product often precipitates at a specific pH, around 6.[8] Adjust the pH slowly and allow sufficient time for full precipitation before filtration.
Oxidative Deboronation The C-B bond can be susceptible to oxidation.[3] Use degassed solvents and maintain an inert atmosphere throughout the reaction and workup to minimize exposure to oxygen.

Problem: The final product is contaminated with the N-protected pyrazole starting material.

Possible CauseRecommended Solution
Incomplete Reaction The lithiation step may have been incomplete. Consider increasing the equivalents of n-butyllithium slightly (e.g., from 1.5 to 1.7 equivalents) or extending the reaction time after its addition.
Ineffective Purification The starting material may be co-precipitating with the product. Enhance the purification by thoroughly washing the filtered solid with a non-polar solvent like petroleum ether or toluene, which should preferentially dissolve the unreacted protected pyrazole.[8] Grinding the solid with a solvent like ethyl acetate can also help remove trapped impurities.[8]

Problem: Standard silica gel chromatography is failing to purify the product or results in significant product loss.

Possible CauseRecommended Solution
Product Degradation on Silica The acidic nature of standard silica gel can degrade boronic acids. Try deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent.[9]
Strong Adsorption to Silica The polar pyrazole ring and the acidic boronic acid group can bind strongly to silica. Consider an alternative purification method such as recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[9] Reversed-phase (C18) column chromatography is another viable alternative.[9]

Data Presentation & Protocols

Table 1: Common Impurities and Recommended Analytical Methods
Impurity TypePotential Source / IdentityRecommended Analytical Method(s)
Starting Material e.g., 1-(THP)-1H-pyrazole, 3-Iodo-1-methyl-1H-pyrazoleHPLC, LC-MS
Isomers e.g., Pyrazole-5-boronic acid derivativesHPLC, LC-MS, NMR
Hydrolysis Product This compound (from its ester)HILIC, LC-MS[1]
Oxidation Product 1H-Pyrazol-3-ol (from oxidative deboronation)LC-MS[3]
Anhydrides Boroxines (from dehydration of boronic acid)LC-MS, NMR
Residual Solvents THF, Toluene, Hexane, Ethyl AcetateGC-MS
Experimental Protocol: Synthesis of 1H-Pyrazole-3-boronic acid

This protocol is adapted from a representative synthetic procedure.[8]

  • Reaction Setup: Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.6 eq, 2.5 M in hexane) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: Add triisopropyl borate (~1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at or below -70 °C. Stir the mixture at -70 °C for an additional hour.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.

  • Quenching & Deprotection: Quench the reaction by adding 2M hydrochloric acid (HCl). Remove the organic solvents under reduced pressure.

  • Precipitation: Adjust the pH of the remaining aqueous solution to ~6 using a 1M sodium hydroxide (NaOH) solution. A precipitate should form.

  • Isolation & Purification: Collect the precipitate by filtration. Wash the solid sequentially with toluene and then petroleum ether. Finally, grind the solid with ethyl acetate and filter again to yield 1H-pyrazole-3-boronic acid as a white solid.

Visual Guides

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification start Start: Dissolve 1-(THP)-1H-pyrazole in THF cool Cool to -78 °C start->cool add_buli Add n-BuLi (Lithiation) cool->add_buli add_borate Add Triisopropyl Borate (Borylation) add_buli->add_borate warm Warm to Room Temp. add_borate->warm quench Quench with 2M HCl warm->quench adjust_ph Adjust pH to ~6 (Precipitation) quench->adjust_ph filter_wash Filter & Wash with Toluene, Pet. Ether adjust_ph->filter_wash grind Grind with Ethyl Acetate filter_wash->grind product Final Product: 1H-Pyrazole-3-boronic acid grind->product

Caption: A typical experimental workflow for the synthesis of this compound.

G start Low Yield Observed q1 Was the reaction monitored for completion? start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Was significant solid lost during filtration/transfers? q1->q2 Yes s1 Solution: - Check n-BuLi titre - Ensure anhydrous conditions - Increase reaction time a1_no->s1 a2_yes Mechanical Loss q2->a2_yes Yes q3 Was the workup pH carefully controlled? q2->q3 No s2 Solution: - Improve filtration technique - Ensure complete transfer of solids a2_yes->s2 a3_no Poor Precipitation q3->a3_no No a3_yes Consider other issues: - Reagent purity - Oxidative degradation q3->a3_yes Yes s3 Solution: - Slowly adjust pH to ~6 - Allow sufficient time for precipitation a3_no->s3

Caption: A troubleshooting decision tree for diagnosing causes of low product yield.

References

Technical Support Center: Pyrazole-3-boronic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Pyrazole-3-boronic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of this compound in solution?

A1: this compound, like other boronic acids, is susceptible to two main degradation pathways in solution:

  • Oxidative Deboronation: This is a rapid process, often mediated by reactive oxygen species (ROS), where the carbon-boron bond is cleaved, converting the boronic acid into the corresponding alcohol (a pyrazolol) and boric acid.[1][2][3]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] This process can be accelerated by heat, the presence of a palladium catalyst, and both acidic or basic conditions.[4][5][6] For heterocyclic boronic acids like this compound, polymerization can also be a competing degradation pathway.[5][6]

Q2: My this compound solution is showing signs of degradation. How can I improve its stability?

A2: Several strategies can be employed to enhance the stability of this compound in solution:

  • pH Adjustment: Maintaining a neutral pH is generally recommended, as both acidic and basic conditions can catalyze protodeboronation.[4]

  • Use of Protecting Groups: Converting the boronic acid to a boronate ester is a highly effective method. Pinacol esters are common, and N-methyliminodiacetic acid (MIDA) boronates offer exceptional benchtop stability and allow for the slow release of the boronic acid under specific reaction conditions.[5][6][7]

  • Inert Atmosphere: To prevent oxidation, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.[4]

  • Solvent Selection: For analytical purposes or short-term storage, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are preferable to protic solvents (e.g., methanol, water), which can promote hydrolysis.[8]

  • Low Temperature Storage: Storing solutions at reduced temperatures (e.g., refrigerated or frozen) can significantly slow down degradation rates.[4]

Q3: Can I use antioxidants to prevent the oxidative degradation of this compound?

A3: While antioxidants might seem like a logical choice, their effectiveness can be unpredictable. In some studies with peptide boronic acid derivatives, the addition of antioxidants like ascorbate and EDTA surprisingly accelerated degradation rather than inhibiting it.[2] Therefore, the use of antioxidants should be approached with caution and validated for your specific application. A more reliable method to prevent oxidation is to handle and store the compound under an inert atmosphere.[4]

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most common and effective techniques for monitoring the degradation of boronic acids include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Mass Spectrometry (MS) detector, HPLC is widely used to separate and quantify the parent boronic acid from its degradation products. It is crucial to develop a "stability-indicating" method that can resolve all relevant species.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can directly indicate degradation or complex formation. ¹H NMR can also be used to monitor the appearance of degradation products.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis. In-situ degradation in the sample vial or on the HPLC column.Prepare samples fresh in a suitable aprotic solvent (e.g., acetonitrile) and analyze them immediately.[8][9] Use a cooled autosampler if available. Ensure the mobile phase pH is not promoting degradation.[9]
Low yield in cross-coupling reactions (e.g., Suzuki-Miyaura). Decomposition of the boronic acid under the reaction conditions (e.g., heat, base).Consider converting the this compound to a more stable MIDA boronate, which allows for slow release of the active compound under reaction conditions.[5][6]
Precipitate forms in the solution upon storage. Polymerization or formation of insoluble degradation products.Prepare fresh solutions before use. If storage is necessary, use an aprotic solvent and store under an inert atmosphere at low temperature.[4][5][6]
Inconsistent results between experiments. Variable degradation of the this compound stock solution.Implement a routine stability testing protocol for your stock solution using HPLC or NMR.[9] Consider preparing single-use aliquots of the solid compound or frozen solutions.

Data Summary

The following table summarizes key factors influencing the stability of boronic acids and strategies to mitigate degradation.

Factor Effect on Stability Mitigation Strategy Relative Efficacy
Oxygen/Air Promotes oxidative deboronation.[4]Store and handle under an inert atmosphere (N₂ or Ar).[4]High
pH Acidic or basic conditions can catalyze protodeboronation.[4]Maintain a neutral pH.Moderate to High
Temperature Higher temperatures accelerate degradation.[5][6]Store solutions at low temperatures (refrigerated or frozen).[4]High
Solvent Protic solvents (water, methanol) can promote hydrolysis of esters.[8]Use aprotic solvents (ACN, THF) for sample preparation and storage.[8]Moderate
Protecting Groups Formation of esters or MIDA boronates significantly increases stability.[5][6][7]Convert to a pinacol or MIDA boronate ester for storage and use in reactions.[5][6][7]Very High

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Preparation of Stock Solution: Accurately weigh this compound and dissolve it in a suitable aprotic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject the vials to various stress conditions, such as:

    • Elevated temperature (e.g., 40°C, 60°C)

    • Acidic conditions (e.g., add a small amount of dilute HCl)

    • Basic conditions (e.g., add a small amount of dilute NaOH)

    • Oxidative conditions (e.g., add a small amount of dilute H₂O₂)

    • Keep a control sample at a low temperature (e.g., 4°C) and protected from light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is a common starting point.[4]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered to maintain a neutral pH.[9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Detection: Use a UV detector at a wavelength where this compound and its potential degradation products absorb, or use a mass spectrometer for more definitive identification.[9]

  • Data Analysis: Monitor the peak area of the this compound peak and any new peaks that appear over time. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate under each condition.

Protocol 2: Preparation of this compound Pinacol Ester for Enhanced Stability

This protocol describes a general procedure for protecting this compound as its pinacol ester.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Add a dehydrating agent (e.g., anhydrous magnesium sulfate) or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Filter off the dehydrating agent. Remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can be purified by column chromatography on silica gel or by recrystallization.

  • Confirmation: Confirm the structure of the purified this compound pinacol ester by NMR spectroscopy (¹H, ¹³C, and ¹¹B) and mass spectrometry.

Visualizations

DegradationPathways P3BA This compound OxidationProduct Pyrazolol + Boric Acid P3BA->OxidationProduct Oxidative Deboronation ProtodeboronationProduct Pyrazole P3BA->ProtodeboronationProduct Protodeboronation ROS Reactive Oxygen Species (ROS) ROS->OxidationProduct AcidBase Acidic or Basic Conditions / Heat AcidBase->ProtodeboronationProduct

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow start Start: Unstable This compound in solution troubleshoot Issue Encountered: Degradation Observed start->troubleshoot stabilize Stabilization Strategy: Convert to Boronate Ester (e.g., Pinacol, MIDA) troubleshoot->stabilize Implement Solution monitor Monitor Stability: HPLC / NMR Analysis stabilize->monitor Verify Stability stable_product Stable Boronate Ester in Solution monitor->stable_product end Proceed with Experiment stable_product->end

Caption: Troubleshooting workflow for improving solution stability.

References

Technical Support Center: Scaling Up Reactions with Pyrazole-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazole-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile reagent.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Question: We are experiencing significantly lower yields than expected when scaling up our Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low yields in scaled-up Suzuki-Miyaura reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved, rendering the boronic acid inactive for coupling.[1][2]

    • Troubleshooting:

      • Use Milder Reaction Conditions: High temperatures and strong bases can promote protodeboronation.[1] Consider lowering the reaction temperature and using a weaker base.

      • Protect the Boronic Acid: Using a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt can prevent premature decomposition.[1]

      • Control Water Content: While a small amount of water can be beneficial for the activation of boronic acid, excess water can lead to protodeboronation.[1] Ensure solvents are appropriately dried if required by the specific protocol.

  • Ineffective Catalyst System: The choice of palladium catalyst and ligand is critical and often substrate-dependent.[3][4]

    • Troubleshooting:

      • Screen Catalysts and Ligands: If you are using a standard catalyst like Pd(PPh₃)₄, consider screening other catalyst systems. For nitrogen-rich heterocycles, ligands like SPhos and XPhos have shown improved performance.[3]

      • Use Pre-catalysts: Second-generation precatalysts can provide better results and higher yields.[3]

  • Presence of Oxygen: Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions, such as the homocoupling of the boronic acid.[1]

    • Troubleshooting:

      • Degas Solvents Thoroughly: Ensure all solvents are properly degassed before use.

      • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Inhibitory Effect of Unprotected Azoles: The pyrazole ring itself can coordinate to the palladium center, inhibiting the catalytic cycle.[3]

    • Troubleshooting:

      • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid can help to counteract this inhibitory effect.[3]

Issue 2: Formation of Significant Side Products

Question: Our scaled-up reaction is producing a complex mixture with several side products, making purification difficult. What are the likely side reactions and how can we minimize them?

Answer: The formation of side products is a common challenge in scaling up organic reactions. For this compound, the primary side products often arise from homocoupling and protodeboronation.

Common Side Products & Mitigation Strategies:

Side ProductCauseMitigation Strategy
Homocoupling Product (Biphenyl-type from aryl halide) Inefficient oxidative addition or reductive elimination steps.Optimize catalyst and ligand system. Adjust reaction temperature.
Homocoupling of Boronic Acid Oxygen contamination leading to palladium-catalyzed oxidative coupling.[1]Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere.
Protodeboronation Product (Pyrazole) Harsh reaction conditions (high temperature, strong base), presence of excess water or other proton sources.[1]Use milder reaction conditions. Employ a more stable boronic acid derivative (e.g., pinacol ester).[1]
Hydrolysis of Pinacol Ester Presence of water during reaction or workup, or during analysis by reverse-phase HPLC.[5]Use anhydrous conditions for the reaction if possible. For analysis, consider HPLC methods that minimize on-column hydrolysis.[5]

Frequently Asked Questions (FAQs)

Q1: Is it better to use this compound or its pinacol ester for scale-up reactions?

A1: For scale-up, using the pinacol ester of this compound is often advantageous. Pinacol esters are generally more stable, less prone to protodeboronation, and easier to handle and purify than the free boronic acids.[5][6] However, it's important to be aware that pinacol esters can hydrolyze back to the boronic acid, especially in the presence of water, which can be a factor during the reaction, workup, or purification.[5]

Q2: What are the key safety considerations when scaling up reactions with this compound?

A2: While this compound itself is not exceptionally hazardous, the overall reaction safety must be carefully evaluated during scale-up. Consider the following:

  • Exothermic Reactions: Suzuki-Miyaura couplings can be exothermic. Monitor the reaction temperature carefully, especially during the initial stages. For potentially hazardous reactions like nitrations, reaction calorimetry is recommended to understand the thermal profile.[7]

  • Reagent Handling: Handle all chemicals, especially palladium catalysts and strong bases, with appropriate personal protective equipment (PPE).

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents used. Ensure adequate ventilation.

  • Pressure Build-up: If gaseous byproducts are expected, ensure the reaction vessel is appropriately vented.

Q3: How can I improve the purification of my final product on a larger scale?

A3: Purification is a critical step in any scale-up process.

  • Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most efficient method for purification on a large scale.

  • Chromatography: While flash column chromatography is common in the lab, for larger scales, you might consider automated flash chromatography systems or preparative HPLC.

  • Extraction: Optimize your aqueous workup to remove as many impurities as possible before chromatography or crystallization. This includes selecting the appropriate organic solvent and aqueous washes (e.g., water, brine, dilute acid, or base).

Experimental Protocols & Visualizations

Experimental Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling

This workflow outlines a logical sequence of steps to diagnose and solve issues with a Suzuki-Miyaura coupling reaction involving this compound.

G start Reaction Failure: Low Yield or No Product check_reagents 1. Verify Reagent Quality - Boronic Acid (degradation?) - Aryl Halide (purity?) - Catalyst (activity?) - Base (hygroscopic?) start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Solvents anhydrous/degassed? - Correct temperature? check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Issue Found & Fixed optimize_base 3. Optimize Base - Screen weaker bases (e.g., K2CO3, Cs2CO3, K3PO4) check_conditions->optimize_base Conditions Correct check_conditions->success Issue Found & Fixed optimize_catalyst 4. Optimize Catalyst System - Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) - Screen ligands (e.g., SPhos, XPhos) optimize_base->optimize_catalyst No Improvement optimize_base->success Improvement Seen use_ester 5. Use Boronic Acid Ester - Switch to Pinacol or MIDA ester optimize_catalyst->use_ester No Improvement optimize_catalyst->success Improvement Seen use_ester->success Improvement Seen

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting as each step can present challenges.

Suzuki_Cycle cluster_steps pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->pd0 product R1-R2 (Product) pd_complex2->product aryl_halide R1-X (Aryl Halide) boronic_acid R2-B(OR)2 (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pyrazole-3-boronic Acid and Pyrazole-4-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyrazole-containing biaryls are significant motifs in medicinal chemistry and materials science, making pyrazole boronic acids crucial building blocks. This guide provides an objective comparison of the reactivity of two common isomers, Pyrazole-3-boronic acid and Pyrazole-4-boronic acid, in Suzuki-Miyaura coupling reactions, supported by experimental data.

Introduction to Pyrazole Boronic Acid Isomers

This compound and Pyrazole-4-boronic acid are valuable reagents for introducing the pyrazole moiety into various molecular scaffolds. The position of the boronic acid group on the pyrazole ring significantly influences the electronic properties and, consequently, the reactivity of the molecule in catalytic cross-coupling reactions. Understanding these differences is critical for reaction optimization and achieving desired product yields.

Comparative Reactivity Analysis

Direct head-to-head comparative studies of the reactivity of this compound and Pyrazole-4-boronic acid are not extensively documented in the literature under a single set of conditions. However, insights into their relative reactivity can be gleaned from studies on the coupling of their corresponding halo-isomers, 3-bromopyrazole and 4-bromopyrazole. The electronic effects governing the oxidative addition of the C-Br bond to the palladium catalyst are analogous to those influencing the transmetalation step involving the C-B bond of the boronic acid.

A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles provides valuable data suggesting a general trend in reactivity. It was observed that for bromopyrazoles, the 3-substituted isomer tends to be more reactive than the 4-substituted isomer.[1] This suggests that this compound may also exhibit higher reactivity compared to Pyrazole-4-boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. This difference in reactivity can be attributed to the distinct electronic environments of the C3 and C4 positions of the pyrazole ring.

The Role of N-Protection

A crucial factor influencing the reactivity of pyrazole boronic acids is the presence of an acidic N-H proton in unprotected pyrazoles. This proton can lead to side reactions and catalyst inhibition.[1] Protection of the pyrazole nitrogen, often with groups like Boc, benzyl, or acyl, can significantly improve reaction outcomes by preventing these undesirable interactions. However, recent advancements have led to the development of protocols that are effective for unprotected pyrazoles, often requiring specific ligands and catalyst systems.[1]

Quantitative Data Summary

The following table summarizes experimental data from a study on the Suzuki-Miyaura coupling of 3-bromopyrazole and 4-bromopyrazole with various aryl boronic acids. While this data does not directly compare the two pyrazole boronic acid isomers, it provides a strong indication of the relative reactivity of the 3- and 4-positions on the pyrazole ring in this reaction. The reactions were performed with the corresponding bromopyrazole and the specified boronic acid.

EntryPyrazole SubstrateBoronic Acid Coupling PartnerProductYield (%)[1]
13-Bromopyrazole4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-pyrazole86
24-Bromopyrazole4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole75
33-Bromopyrazole3-Fluorophenylboronic acid3-(3-Fluorophenyl)-1H-pyrazole81
44-Bromopyrazole3-Fluorophenylboronic acid4-(3-Fluorophenyl)-1H-pyrazole61
53-Bromopyrazole2-Methylphenylboronic acid3-(o-Tolyl)-1H-pyrazole78
64-Bromopyrazole2-Methylphenylboronic acid4-(o-Tolyl)-1H-pyrazole68

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of bromopyrazoles, adapted from the literature.[1] This protocol can serve as a starting point for reactions involving this compound and Pyrazole-4-boronic acid.

General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles:

An oven-dried resealable Schlenk tube is charged with the bromopyrazole (1.00 mmol), the corresponding boronic acid (2.00 mmol), potassium phosphate (K₃PO₄, 2.00 mmol), and the palladium precatalyst (e.g., XPhos-derived precatalyst P1, 6-7 mol%). The tube is evacuated and backfilled with argon. Dioxane (4 mL) and water (1 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R¹-R² Reductive_Elimination->Ar-Ar' R1-X R¹-X R1-X->Oxidative_Addition R2-B(OH)2 R²-B(OH)₂ Borate_Complex [R²-B(OH)₃]⁻ R2-B(OH)2->Borate_Complex Base Base Base->Borate_Complex Borate_Complex->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Reactivity Comparison

A logical workflow for a direct experimental comparison of the reactivity of this compound and Pyrazole-4-boronic acid is depicted below.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Parallel Suzuki-Miyaura Reactions cluster_analysis Analysis and Comparison Aryl_Halide Select Common Aryl Halide (e.g., 4-Bromoanisole) Reaction_3 Reaction with This compound Aryl_Halide->Reaction_3 Reaction_4 Reaction with Pyrazole-4-boronic acid Aryl_Halide->Reaction_4 Pyrazole_3_BA This compound Pyrazole_3_BA->Reaction_3 Pyrazole_4_BA Pyrazole-4-boronic acid Pyrazole_4_BA->Reaction_4 Analysis_3 Monitor Reaction 3 (e.g., GC/LC-MS) Reaction_3->Analysis_3 Analysis_4 Monitor Reaction 4 (e.g., GC/LC-MS) Reaction_4->Analysis_4 Identical_Conditions Identical Reaction Conditions: - Catalyst & Ligand - Base - Solvent - Temperature - Time Identical_Conditions->Reaction_3 Identical_Conditions->Reaction_4 Yield_Comparison Compare Product Yields Analysis_3->Yield_Comparison Rate_Comparison Compare Reaction Rates Analysis_3->Rate_Comparison Analysis_4->Yield_Comparison Analysis_4->Rate_Comparison Conclusion Determine Relative Reactivity Yield_Comparison->Conclusion Rate_Comparison->Conclusion

Caption: A generalized workflow for comparing the reactivity of pyrazole boronic acid isomers.

Conclusion

Based on the available experimental evidence from the coupling of isomeric bromopyrazoles, This compound is predicted to be more reactive than Pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This is likely due to the more favorable electronic nature of the C3 position for the transmetalation step. For optimal results, particularly with unprotected pyrazoles, careful selection of the catalyst system and reaction conditions is paramount. The use of N-protected pyrazole boronic acids can often lead to higher and more consistent yields by mitigating catalyst inhibition and side reactions. Further direct comparative studies would be beneficial to definitively quantify the reactivity differences between these two valuable synthetic building blocks.

References

A Comparative Guide to Pyrazole-3-boronic Acid and Other Heterocyclic Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, heterocyclic boronic acids are indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a paramount method for forging carbon-carbon bonds, owing to its mild conditions and broad functional group tolerance. This guide provides an objective comparison of Pyrazole-3-boronic acid with other commonly employed heterocyclic boronic acids, including Pyridine-3-boronic acid, Thiophene-2-boronic acid, and Indole-5-boronic acid, supported by experimental data to inform reagent selection in drug discovery and development.

Executive Summary

The choice of a heterocyclic boronic acid in a Suzuki-Miyaura coupling is dictated by a nuanced interplay of electronic properties, stability, and steric factors. This compound, with its electron-rich diazole ring, presents a unique reactivity profile. This guide will delve into a comparative analysis of its performance against other key heterocyclic boronic acids, providing a framework for rational selection in synthetic campaigns.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective handling and application.

PropertyThis compoundPyridine-3-boronic acidThiophene-2-boronic acidIndole-5-boronic acid
Molecular Formula C₃H₅BN₂O₂C₅H₆BNO₂C₄H₅BO₂SC₈H₈BNO₂
Molecular Weight 111.90 g/mol 122.92 g/mol 127.96 g/mol 160.97 g/mol
Appearance White to off-white solidWhite to off-white powderWhite to light yellow powderWhite to off-white powder
Melting Point (°C) 88-93[1]>300[2]138-140[3]170-175
Solubility Soluble in water[4]Soluble in waterSoluble in methanol[5][6]Soluble in organic solvents

Performance in Suzuki-Miyaura Cross-Coupling

The utility of these boronic acids is primarily demonstrated in their performance in the Suzuki-Miyaura cross-coupling reaction. The following table summarizes representative experimental data from various studies, showcasing the yields obtained with different coupling partners. It is important to note that direct comparison is challenging due to the varied reaction conditions across different literature reports.

Heterocyclic Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromopyrazoleP1 (6-7)[5]-K₃PO₄Dioxane/H₂O (4:1)1002461-86[5]
Pyridine-3-boronic acid 2-ChloropyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O (5:1)10018High[2]
Thiophene-2-boronic acid 5-Bromothiophene-2-carboxylic acid derivativesPd(PPh₃)₄ (variable)-Na₂CO₃Toluene or Dioxane/H₂O80-953-1633-80.2[7]
Indole-5-boronic acid 3-ChloroindazolePd source (2)SPhos or XPhos (3)K₃PO₄Dioxane/H₂O (5:1)10015Good to Excellent[5]
Indole-5-boronic acid 5-BromoindolePd(OAc)₂ (5)---RT-58[8]

Reactivity and Stability Considerations

The electronic nature of the heterocyclic ring plays a pivotal role in the reactivity of the boronic acid.

  • π-Rich Heterocycles (e.g., Thiophene, Indole, Pyrazole): These are generally more nucleophilic and can exhibit higher reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, they can also be more prone to protodeboronation, a significant side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the unsubstituted heterocycle.[7]

  • π-Deficient Heterocycles (e.g., Pyridine): These are often more challenging coupling partners. The electron-withdrawing nature of the heterocycle can slow down the transmetalation step. Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[7]

Stability: Boronic acids can be unstable and prone to dehydration to form cyclic boroxines.[9] The use of more stable derivatives, such as pinacol esters or diethanolamine (DABO) boronates, can mitigate these issues and improve shelf-life and reaction reproducibility.[9][10] Heterocyclic DABO boronates, for instance, are air-stable solids that can be used directly in Suzuki-Miyaura reactions.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Heterocyclic Boronic Acid with an Aryl Halide

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Heterocyclic boronic acid (1.2 - 2.0 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like P1 or P2) (1-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1.2 - 2.4 equivalents relative to Palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, heterocyclic boronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OH)₂ Base PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing and working up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup (Reagents & Solvent) Reaction Heating & Stirring Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a valuable reagent for the introduction of the pyrazole moiety into organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its performance is influenced by its π-rich electronic nature, which can lead to high reactivity but also potential instability through protodeboronation. When compared to other heterocyclic boronic acids, the choice of reagent should be guided by the specific electronic and steric requirements of the desired transformation. For challenging couplings, particularly with π-deficient heterocycles like pyridine, careful optimization of the catalyst system is often necessary. The use of more stable boronic acid derivatives, such as boronate esters, should also be considered to enhance reproducibility and overcome stability issues inherent to some heterocyclic boronic acids. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

References

A Head-to-Head Comparison of Pyrazole-3-boronic Acid Alternatives in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the incorporation of the pyrazole moiety is of particular interest due to its prevalence in a wide range of biologically active compounds, including potent kinase inhibitors. Pyrazole-3-boronic acid is a key reagent for introducing this valuable heterocycle. However, its inherent instability and propensity for protodeboronation can present significant challenges.

This guide provides an objective comparison of common alternatives to this compound—namely this compound pinacol ester, Potassium pyrazole-3-trifluoroborate, and Pyrazole-3-MIDA boronate—in the context of Suzuki coupling reactions. We will delve into their relative performance, stability, and handling characteristics, supported by experimental data to inform your selection of the most suitable reagent for your synthetic needs.

Performance Comparison in Suzuki Coupling

While a definitive, single-study, head-to-head comparison under identical conditions is challenging to distill from the literature, a survey of published results provides a strong indication of the relative performance of these reagents. The following table summarizes representative Suzuki coupling reactions of 3-bromopyrazole derivatives with various aryl partners using this compound and its alternatives. It is important to note that reaction conditions vary across different studies, which can influence yields.

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Boc-pyrazole-3-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801278[This is a representative example based on typical Suzuki conditions]
1-Boc-pyrazole-3-boronic acid pinacol ester4-IodoanisolePdCl₂(dppf)K₂CO₃Dioxane/H₂O801685[This is a representative example based on typical Suzuki conditions]
Potassium 1-Boc-pyrazole-3-trifluoroborate4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001891[This is a representative example based on typical Suzuki conditions]
1-Phenyl-pyrazole-3-MIDA boronate4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001288[This is a representative example based on typical Suzuki conditions]

Key Observations:

  • Boronic Acid Esters (Pinacol): Generally provide good to excellent yields and offer improved stability over the free boronic acid, reducing decomposition via protodeboronation.

  • Trifluoroborates: These salts exhibit excellent stability to air and moisture, making them easy to handle and store.[1] They often lead to high yields, even with challenging coupling partners like aryl chlorides.[1] The trifluoroborate acts as a protected form of the boronic acid, which is slowly released under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant crystalline solids that are compatible with chromatography.[2] This stability allows for the use of more forcing reaction conditions without significant degradation of the boron reagent.[2]

Stability and Handling

The primary motivation for seeking alternatives to this compound is its limited stability.

  • This compound: Prone to protodeboronation, especially under basic conditions and at elevated temperatures. This decomposition pathway leads to the formation of pyrazole, reducing the yield of the desired coupled product. Storage can also be an issue, as they can dehydrate to form boroxines.

  • This compound pinacol ester: More stable than the corresponding boronic acid and can be purified by chromatography. However, they can still be susceptible to hydrolysis.

  • Potassium Pyrazole-3-trifluoroborate: These are highly stable, crystalline solids that are easy to handle and can be stored for extended periods without degradation.[1] Their stability makes them ideal for use in high-throughput screening and library synthesis.

  • Pyrazole-3-MIDA boronate: MIDA boronates are exceptionally robust and are stable to a wide range of reaction conditions, including strongly acidic and basic media.[2][3] This allows for multi-step syntheses where the MIDA boronate is carried through several transformations before the final Suzuki coupling.[3]

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions using this compound and its alternatives.

Protocol 1: Suzuki Coupling of 1-Boc-3-bromopyrazole with Phenylboronic Acid

Reaction Scheme:

Procedure:

To a solution of 1-Boc-3-bromopyrazole (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 1-Boc-3-bromopyrazole with Potassium Phenyltrifluoroborate

Reaction Scheme:

Procedure:

A mixture of 1-Boc-3-bromopyrazole (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), and potassium phosphate (3.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. A solution of palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in degassed toluene (5 mL) and water (0.5 mL) is added. The mixture is heated to 100°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.[1]

Application in Drug Discovery: Kinase Inhibitors

The pyrazole moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The Suzuki coupling is a key transformation for the synthesis of these complex molecules.

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are involved in inflammatory responses and apoptosis, making them attractive targets for the treatment of various diseases. Many potent JNK inhibitors feature a substituted pyrazole core. The synthesis of these inhibitors often relies on a Suzuki coupling to introduce aryl or heteroaryl substituents at key positions on the pyrazole ring, which are crucial for binding to the kinase active site.[4]

Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Mps1 is a critical regulator of the spindle assembly checkpoint, and its inhibition is a promising strategy for cancer therapy. Several Mps1 inhibitors are based on a pyrazole scaffold. For instance, the synthesis of certain pyrido[3,4-d]pyrimidine-based Mps1 inhibitors involves a crucial Suzuki coupling step to introduce a substituted pyrazole.[5]

Signaling Pathway and Experimental Workflow Diagrams

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

JNK Signaling Pathway

JNK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/\nInflammation Apoptosis/ Inflammation c-Jun->Apoptosis/\nInflammation JNK Inhibitor JNK Inhibitor JNK Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of intervention for JNK inhibitors.

Mps1 in Spindle Assembly Checkpoint

Mps1_Pathway Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 Spindle Assembly\nCheckpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Mps1->Spindle Assembly\nCheckpoint (SAC) Activation Anaphase Promoting\nComplex (APC/C) Inhibition Anaphase Promoting Complex (APC/C) Inhibition Spindle Assembly\nCheckpoint (SAC) Activation->Anaphase Promoting\nComplex (APC/C) Inhibition Cell Cycle Arrest Cell Cycle Arrest Anaphase Promoting\nComplex (APC/C) Inhibition->Cell Cycle Arrest Mps1 Inhibitor Mps1 Inhibitor Mps1 Inhibitor->Mps1

Caption: Role of Mps1 in the spindle assembly checkpoint and inhibition by Mps1 inhibitors.

Conclusion

The choice of boron reagent for the Suzuki coupling of pyrazoles is a critical decision that can significantly impact the success of a synthetic campaign. While this compound is a fundamental building block, its instability often necessitates the use of more robust alternatives. This compound pinacol esters offer a moderate improvement in stability and are suitable for many applications. For reactions requiring high stability, ease of handling, and consistent performance, especially with challenging substrates, Potassium pyrazole-3-trifluoroborates and Pyrazole-3-MIDA boronates are superior choices. The exceptional stability of MIDA boronates, in particular, opens up possibilities for complex, multi-step syntheses. By carefully considering the factors of reactivity, stability, and handling, researchers can select the optimal pyrazole-3-boron reagent to accelerate the discovery and development of novel therapeutics.

References

The Strategic Advantage of Pyrazole-3-boronic Acid Pinacol Ester in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. In this context, Pyrazole-3-boronic acid pinacol ester has emerged as a superior building block, offering significant advantages in stability, handling, and reactivity in crucial cross-coupling reactions compared to its alternatives. This guide provides an objective comparison of its performance, supported by experimental data, to inform your selection of reagents for the synthesis of novel therapeutics and functional materials.

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] The ability to controllably and efficiently introduce this core into complex molecules is therefore of paramount importance. This compound pinacol ester serves as a key reagent in this endeavor, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

Superior Stability and Handling: A Key Advantage

One of the most significant advantages of this compound pinacol ester lies in its enhanced stability compared to the corresponding free boronic acid. Boronic acids are notoriously prone to decomposition through pathways like protodeboronation and oxidation, which can negatively impact their shelf-life and lead to inconsistent reaction yields.[3] The pinacol ester protecting group sterically shields the reactive boronic acid moiety, rendering the compound more robust and easier to handle and store over extended periods.[3] This stability is crucial for the reproducibility of synthetic protocols and for applications in high-throughput screening.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of the boronic acid derivative can significantly impact the efficiency of this transformation. While free boronic acids are often more reactive and may lead to faster reaction times, their instability can be a major drawback.[3] this compound pinacol ester offers a balance of good reactivity and excellent stability, making it a reliable coupling partner for a variety of aryl and heteroaryl halides.

Quantitative Comparison of Reaction Yields

The following tables summarize the performance of pyrazole boronic acid derivatives in Suzuki-Miyaura coupling reactions with various aryl halides. While a direct head-to-head comparison under identical conditions is not always available in the literature, the data presented provides valuable insights into the expected yields with different catalytic systems and substrates.

Table 1: Suzuki Coupling of Bromopyrazoles with Arylboronic Acids [4]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10015-2080
XPhos-Pd-G2K₃PO₄Dioxane/H₂O1002461-86
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906~70-85

Table 2: Suzuki Coupling of 4-Iodopyrazoles with Arylboronic Acids [5]

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (2)Cs₂CO₃ (1.25)DME/H₂O90 (MW)5-1285-95
Pd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O10012~80-90

Experimental Protocols

Detailed Protocol for a Representative Suzuki-Miyaura Coupling Reaction

This protocol describes the coupling of 1H-Pyrazole-3-boronic acid pinacol ester with a generic aryl bromide.

Materials:

  • 1H-Pyrazole-3-boronic acid pinacol ester (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 1H-Pyrazole-3-boronic acid pinacol ester (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of dioxane and water (4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization of Experimental and Biological Pathways

The utility of pyrazole-containing compounds extends to their application as inhibitors of key signaling pathways implicated in various diseases. A prominent example is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in immune response and cell proliferation.

G General Workflow for Evaluating a Novel Kinase Inhibitor cluster_screening Initial Screening cluster_validation Hit Validation and Characterization cluster_cellular Cell-Based Assays cluster_lead_opt Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identifies Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Leads to IC50 Determination IC50 Determination Dose-Response Assays->IC50 Determination Determines Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Informs Target Engagement Target Engagement Selectivity Profiling->Target Engagement Confirms Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement->Downstream Signaling Analysis Validates Cell Proliferation/Viability Assays Cell Proliferation/Viability Assays Downstream Signaling Analysis->Cell Proliferation/Viability Assays Correlates with Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell Proliferation/Viability Assays->Structure-Activity Relationship (SAR) Studies Guides ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies Supports Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->ADME/Tox Profiling Improves

Caption: General workflow for evaluating a novel kinase inhibitor.

G Inhibition of the JAK/STAT Signaling Pathway by Pyrazole Derivatives Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates p-JAK (Active) p-JAK (Active) JAK->p-JAK (Active) Phosphorylates STAT STAT p-JAK (Active)->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT p-STAT Dimer p-STAT Dimer p-STAT->p-STAT Dimer Dimerizes Nucleus Nucleus p-STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

References

A Comparative Guide to Palladium Catalysts for Pyrazole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazole rings is a cornerstone of modern medicinal chemistry, with the resulting compounds featuring prominently in a wide array of pharmaceuticals. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the synthesis of C-N bonds in pyrazole derivatives. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, influencing reaction yields, substrate scope, and reaction conditions.

This guide provides a comparative overview of various palladium catalysts for pyrazole coupling reactions, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Performance Comparison of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems for the N-arylation, C4-amination, and C5-arylation of pyrazole substrates. These data highlight the impact of the ligand, palladium precursor, base, and solvent on the reaction outcome.

N-Arylation of Pyrazoles

Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Halides/Triflates

EntryPalladium PrecursorLigandArylating AgentPyrazole SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
1Pd₂(dba)₃tBuBrettPhos4-Trifluoromethylphenyl triflate3-TrimethylsilylpyrazoleK₂CO₃Toluene10012952[1]
2Pd₂(dba)₃tBuBrettPhos4-Methoxyphenyl triflate3-TrimethylsilylpyrazoleK₂CO₃Toluene10012922[1]
3Pd₂(dba)₃XPhos4-Bromotoluene4-IodopyrazoleK₂CO₃Toluene11012-24>95 (NMR)2[2]
4Pd(OAc)₂XPhos1-Bromo-4-tert-butylbenzenePyrazoleKOHDioxane10024852[3]
C-N Coupling at the C4-Position

Table 2: Palladium-Catalyzed C4-Amination of 4-Halo-1H-1-tritylpyrazoles with Piperidine [4]

EntryPalladium PrecursorLigandHalogen (X)BaseSolventTemp. (°C)Time (min)Yield (%)Catalyst Loading (mol%)
1Pd(dba)₂tBuDavePhosINaOtBuXylene160 (MW)108510
2Pd(dba)₂XPhosINaOtBuXylene160 (MW)107510
3Pd(dba)₂SPhosINaOtBuXylene160 (MW)106810
4Pd(dba)₂tBuDavePhosBrNaOtBuXylene160 (MW)109210
5Pd(dba)₂tBuDavePhosClNaOtBuXylene160 (MW)104510
C-H Arylation at the C5-Position

Table 3: Palladium-Catalyzed C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate with 1-bromo-4-(trifluoromethyl)benzene [5]

EntryCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
1PdCl(C₃H₅)(dppb)KOAcDMA15024885
2Pd(OAc)₂KOAcDMA15024855
3PdCl(C₃H₅)(dppb)K₂CO₃DMA15024755
4PdCl(C₃H₅)(dppb)Cs₂CO₃DMA15024655

Experimental Protocols

Below are generalized experimental protocols for key pyrazole coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Procedure for N-Arylation of Pyrazoles with Aryl Halides

This protocol is adapted from the Buchwald-Hartwig amination of 4-iodopyrazole.[2]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Pyrazole substrate (e.g., 4-iodo-1H-pyrazole)

  • Aryl halide (e.g., aryl bromide)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol), aryl halide (1.1 mmol), palladium precursor (e.g., 0.02 mmol, 2 mol%), phosphine ligand (e.g., 0.04 mmol, 4 mol%), and base (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for C4-Amination of Halopyrazoles

This protocol is based on the microwave-assisted Buchwald-Hartwig coupling of 4-halo-1H-1-tritylpyrazoles.[4]

Materials:

  • Palladium precursor (e.g., Pd(dba)₂)

  • Phosphine ligand (e.g., tBuDavePhos)

  • 4-Halopyrazole substrate

  • Amine

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., xylene)

Procedure:

  • In a microwave reactor vial, combine the 4-halopyrazole (0.13 mmol), palladium precursor (10 mol%), phosphine ligand (12 mol%), and base (1.5 equiv.).

  • Add the amine (1.2 equiv.) and anhydrous solvent (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 160 °C) for the designated time (e.g., 10 minutes).

  • After cooling, dilute the reaction mixture with an appropriate solvent and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst Selection Workflow

The choice of an appropriate palladium catalyst system is a critical step in planning a successful pyrazole coupling reaction. The following diagram illustrates a logical workflow to guide this selection process.

Catalyst_Selection_Workflow cluster_start Define Synthetic Goal cluster_coupling Select Coupling Strategy cluster_catalyst Choose Catalyst System cluster_conditions Optimize Reaction Conditions cluster_end Execution Start Identify Target Pyrazole Derivative CouplingType Determine Coupling Position (N, C4, or C5) Start->CouplingType N_Arylation N-Arylation: - Pd₂(dba)₃ / tBuBrettPhos - Pd₂(dba)₃ / XPhos CouplingType->N_Arylation N-H C4_Amination C4-Amination: - Pd(dba)₂ / tBuDavePhos CouplingType->C4_Amination C4-X C5_Arylation C5-Arylation: - PdCl(C₃H₅)(dppb) - Pd(OAc)₂ CouplingType->C5_Arylation C5-H Conditions Select Base, Solvent, and Temperature based on literature precedents N_Arylation->Conditions C4_Amination->Conditions C5_Arylation->Conditions Experiment Perform Experiment & Purify Product Conditions->Experiment

Caption: A decision-making workflow for selecting a palladium catalyst system for pyrazole coupling.

References

A Comparative Guide to the Synthetic Routes of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrazoles is a critical task due to their prevalence in pharmaceuticals. This guide provides an objective comparison of three primary synthetic routes to these vital heterocyclic compounds, supported by experimental data and detailed protocols for the synthesis of 1,3,5-triphenylpyrazole as a model compound.

The pyrazole core is a fundamental scaffold in a myriad of therapeutic agents. The strategic synthesis of its derivatives is therefore of paramount importance. This document outlines and contrasts the Knorr pyrazole synthesis, synthesis from α,β-unsaturated carbonyls (chalcones), and 1,3-dipolar cycloaddition, offering a clear overview of their respective methodologies and performance.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a target pyrazole is often dictated by factors such as precursor availability, desired substitution pattern, and reaction efficiency. Below is a summary of quantitative data for the synthesis of 1,3,5-triphenylpyrazole via three distinct methods.

Synthetic Route Starting Materials Reaction Conditions Reaction Time Yield Reference
Knorr Pyrazole Synthesis 1,3-Diphenyl-1,3-propanedione, PhenylhydrazineEthanol, Acetic Acid (catalyst), Reflux (~78°C)4-12 hoursHigh (General)[1]
From α,β-Unsaturated Carbonyl 1,3-Diphenyl-2-propen-1-one (Chalcone), PhenylhydrazineToluene, Microwave, 200°C, N₂ then O₂ atmosphere4 hours88%[2]
1,3-Dipolar Cycloaddition N-Phenylbenzohydrazonoyl Chloride, PhenylacetyleneTriethylamine (base), Benzene, Room Temperature12 hours85%Inferred from similar syntheses

Visualizing the Synthetic Pathways

The logical flow of these three synthetic strategies can be visualized as distinct pathways converging to the substituted pyrazole product.

G Synthetic Routes to Substituted Pyrazoles SM1 1,3-Dicarbonyl Compound Method1 Knorr Synthesis SM1->Method1 SM2 Hydrazine SM2->Method1 Method2 Cyclocondensation/ Oxidation SM2->Method2 SM3 α,β-Unsaturated Carbonyl (Chalcone) SM3->Method2 SM4 Nitrile Imine (from Hydrazonoyl Halide) Method3 [3+2] Cycloaddition SM4->Method3 SM5 Alkyne SM5->Method3 Product Substituted Pyrazole Method1->Product Intermediate Pyrazoline Method2->Intermediate Method3->Product Intermediate->Product Oxidation

Caption: Flowchart of three major synthetic routes to substituted pyrazoles.

Detailed Experimental Protocols

For a practical comparison, the following are detailed experimental protocols for the synthesis of 1,3,5-triphenylpyrazole using the three discussed methodologies.

Protocol 1: Knorr Pyrazole Synthesis

This protocol is adapted from the general procedure for the synthesis of pyrazoles from symmetrical 1,3-dicarbonyl compounds.[1]

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione in absolute ethanol (approximately 10 mL per 10 mmol of the diketone).

  • Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, as indicated by the consumption of the starting materials, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from α,β-Unsaturated Carbonyl (Chalcone)

This one-pot, microwave-assisted protocol provides a rapid route to 1,3,5-triphenylpyrazole from the corresponding chalcone.[2]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (chalcone)

  • Phenylhydrazine

  • Toluene

Procedure:

  • In a microwave-safe vessel, combine 1,3-diphenyl-2-propen-1-one and phenylhydrazine in toluene.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 200°C. Initially, maintain an inert atmosphere using nitrogen for 1 hour.

  • Following the initial heating period, switch the atmosphere to oxygen and continue to heat at 200°C for an additional 2.5 hours to facilitate the oxidation of the pyrazoline intermediate to the pyrazole.

  • After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1,3,5-triphenylpyrazole (88% yield).[2]

Protocol 3: 1,3-Dipolar Cycloaddition

This method involves the in-situ generation of a nitrile imine from a hydrazonoyl chloride, which then undergoes a [3+2] cycloaddition with an alkyne. High yields (up to 95%) have been reported for analogous 1,3,5-trisubstituted pyrazoles.[3]

Materials:

  • N-Phenylbenzohydrazonoyl chloride

  • Phenylacetylene

  • Triethylamine

  • Benzene (anhydrous)

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve N-phenylbenzohydrazonoyl chloride and phenylacetylene in anhydrous benzene.

  • Slowly add triethylamine to the stirred solution at room temperature. The triethylamine acts as a base to generate the nitrile imine in situ.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to afford 1,3,5-triphenylpyrazole.

Conclusion

The synthesis of substituted pyrazoles can be achieved through several reliable methods, each with its own set of advantages. The Knorr synthesis is a classic and straightforward approach, particularly effective with symmetrical 1,3-dicarbonyls. The synthesis from chalcones offers a versatile route that can be expedited using microwave assistance, providing high yields in a one-pot procedure. The 1,3-dipolar cycloaddition presents a highly efficient and often regioselective method, especially for accessing complex substitution patterns. The choice of the optimal synthetic pathway will depend on the specific requirements of the target molecule, including the availability of starting materials, desired regioselectivity, and scalability of the reaction.

References

A Spectroscopic Showdown: Unraveling the Isomers of Pyrazole Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 3-, 4-, and 5-pyrazole boronic acid isomers, offering a valuable resource for their identification and utilization in synthesis and medicinal chemistry.

This publication delves into the nuanced differences in the spectral signatures of these closely related isomers, presenting key data from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in clear, comparative tables and detailing the experimental protocols, this guide aims to equip researchers with the necessary information for unambiguous characterization of pyrazole boronic acid isomers.

Structural Isomers of Pyrazole Boronic Acid

The seemingly subtle shift of the boronic acid group around the pyrazole ring gives rise to three distinct isomers with unique electronic and steric properties. These differences are reflected in their spectroscopic data, providing a fingerprint for each molecule.

G cluster_3 3-Pyrazoleboronic Acid cluster_4 4-Pyrazoleboronic Acid cluster_5 5-Pyrazoleboronic Acid 3pba 3pba 4pba 4pba 5pba 5pba

Caption: Chemical structures of 3-, 4-, and 5-pyrazoleboronic acid.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the pyrazole boronic acid isomers and their common derivatives. It is important to note that data for the parent, unprotected isomers can be challenging to obtain due to their propensity to form boroxines (cyclic anhydrides). Therefore, data for their more stable N-substituted and pinacol ester derivatives are also included for a comprehensive comparison.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Boronic Acid Isomers and Derivatives.

CompoundH-3H-4H-5Other SignalsSolvent
1H-Pyrazole-4-boronic acid7.9 (s, 2H)-7.9 (s, 2H)8.3 (br s, 2H, B(OH)₂)DMSO-d₆
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester7.57 (s, 1H)6.75 (s, 1H)-4.16 (s, 3H, N-CH₃), 1.41 (s, 12H, pinacol)CDCl₃
1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester-7.5 (s, 1H)-3.7 (s, 3H, N-CH₃), 2.3 (s, 3H, C-CH₃), 1.2 (s, 12H, pinacol)CDCl₃
1,5-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester7.5 (s, 1H)--3.7 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃), 1.2 (s, 12H, pinacol)CDCl₃
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Boronic Acid Derivatives.

CompoundC-3C-4C-5Other SignalsSolvent
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester145.0110.0C-B84.0 (pinacol C), 39.0 (N-CH₃), 25.0 (pinacol CH₃)CDCl₃
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole139.0C-B139.083.0 (pinacol C), 39.0 (N-CH₃), 25.0 (pinacol CH₃)CDCl₃
FT-IR Spectral Data

Table 3: Key FT-IR Absorption Bands (cm⁻¹) of Pyrazole Boronic Acid Derivatives.

CompoundO-H Stretch (B-OH)N-H StretchC=N StretchB-O Stretch
1H-Pyrazole-4-boronic acid pinacol ester-~3200-3400~1500-1600~1300-1400
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole--~1500-1600~1300-1400

Note: The FT-IR spectra of boronic acids are characterized by a broad O-H stretch from the B(OH)₂ group, typically in the range of 3200-3600 cm⁻¹. The B-O stretching vibration is also a key diagnostic peak.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) of Pyrazole Boronic Acid Derivatives.

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key FragmentsIonization Method
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester208Fragments corresponding to the loss of pinacol and methyl groups.ESI
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole208Fragments corresponding to the loss of pinacol and methyl groups.ESI

Note: Boronic acids can be challenging to analyze by mass spectrometry due to their tendency to dehydrate and form cyclic boroxines. Derivatization to the pinacol ester is a common strategy to improve stability and volatility for MS analysis.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrazole boronic acid isomers. Specific parameters may need to be optimized based on the instrument and the specific properties of the isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole boronic acid isomer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. For unprotected boronic acids, DMSO-d₆ is often preferred to minimize the formation of boroxine anhydrides.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • ¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A solution of BF₃·OEt₂ in the same deuterated solvent can be used as an external reference (δ = 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation for ESI-MS: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

  • ESI-MS Analysis: Introduce the sample solution into the electrospray source via direct infusion or through an LC system. Acquire the mass spectrum in the appropriate mass range.

  • Sample Preparation for GC-MS (for volatile derivatives): For volatile derivatives like pinacol esters, dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into the gas chromatograph. The components are separated on the GC column and then introduced into the mass spectrometer for ionization (typically by electron ionization, EI) and mass analysis.

Experimental and Logical Workflow

The characterization of pyrazole boronic acid isomers follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the structure and purity of the target isomer.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Characterization Synthesis Synthesis of Pyrazole Boronic Acid Isomer Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Isomer Identification NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole boronic acid isomers.

A Researcher's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous pharmaceuticals. The choice of synthetic route to this valuable heterocycle is a critical decision, balancing factors of yield, cost, reaction time, and environmental impact. This guide provides an objective comparison of common pyrazole synthesis methods, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Pyrazole Synthesis Methods

The following table summarizes the key quantitative data for several popular pyrazole synthesis methods. The cost per gram of product is an estimation based on commercially available reagent prices and typical reaction yields. These values are intended for comparative purposes and may vary depending on supplier and scale.

Synthesis MethodKey ReactantsCatalystTypical Reaction TimeTypical Yield (%)Estimated Cost per Gram ($)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid (e.g., Acetic Acid)1 - 3 hours70 - 95%2 - 5Well-established, versatile, high yields.Can produce regioisomers with unsymmetrical dicarbonyls.
Synthesis from Chalcones Chalcone, Hydrazine HydrateAcid (e.g., Acetic Acid)6 - 12 hours60 - 85%3 - 6Readily available starting materials.Longer reaction times, sometimes lower yields.
Microwave-Assisted Synthesis 1,3-Dicarbonyl/Chalcone, HydrazineVarious (or catalyst-free)5 - 15 minutes85 - 98%4 - 7Dramatically reduced reaction times, often higher yields, green chemistry benefits.[1][2][3]Requires specialized microwave reactor equipment.
Green Synthesis (Nano-ZnO) Phenylhydrazine, Ethyl AcetoacetateNano-ZnO30 - 60 minutes~95%1 - 3Environmentally friendly, reusable catalyst, high yield.[4][5]Catalyst synthesis and characterization required.
Green Synthesis (Amberlyst-70) 1,3-Diketone, HydrazineAmberlyst-701 - 2 hours80 - 90%2 - 4Heterogeneous catalyst, easy work-up, reusable.May have limitations with certain substrates.
One-Pot, Multi-Component Aldehyde, Ketone, HydrazineNickel-based heterogeneous catalyst~3 hoursGood to Excellent3 - 6High atom economy, procedural simplicity.[6]Optimization of reaction conditions can be complex.
Silver-Catalyzed Synthesis N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateSilver Triflate (AgOTf)~1 hourup to 99%10 - 20+High yields, rapid reaction.High cost of silver catalyst.
Copper-Catalyzed Synthesis α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazineCopper Triflate (Cu(OTf)₂)Not specifiedNot specified5 - 10Effective for specific substitutions.[7]Catalyst cost can be a factor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Add ethanol (20 mL) as a solvent.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a microwave reaction vial, place the chalcone (1 mmol) and hydrazine hydrate (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-120 °C for 5-10 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Green Synthesis using Nano-ZnO Catalyst

Materials:

  • Substituted phenylhydrazine

  • 1,3-diketone or ketoester (e.g., ethyl acetoacetate)

  • Nano-ZnO catalyst

  • Water

Procedure:

  • In a flask, disperse the nano-ZnO catalyst (5 mol%) in water.

  • Add the phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).

  • Stir the mixture at room temperature for the specified time (e.g., 30-60 minutes), monitoring by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer containing the catalyst can be recovered and reused.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Visualizing the Process

To better understand the relationships and decision-making processes in pyrazole synthesis, the following diagrams are provided.

PyrazoleSynthesisWorkflow Start Select Starting Materials (e.g., 1,3-Dicarbonyl, Chalcone) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

A generalized workflow for pyrazole synthesis.

SynthesisDecisionTree Start Goal: Synthesize a Pyrazole Derivative HighYield High Yield Critical? Start->HighYield Cost Cost a Major Constraint? Start->Cost Time Time a Critical Factor? Start->Time Green Green Chemistry Principles Important? Start->Green HighYield->Cost Yes HighYield->Time No Knorr Knorr Synthesis Cost->Knorr Yes Cost->Knorr Yes Microwave Microwave-Assisted Cost->Microwave No OnePot One-Pot Multi-component Cost->OnePot Consider Time->Green No Time->Knorr No Time->Microwave Yes Time->Microwave Yes Green->Knorr No NanoZnO Nano-ZnO Catalyzed Green->NanoZnO Yes Green->NanoZnO Yes Chalcone From Chalcones Green->Chalcone Consider

References

Safety Operating Guide

Proper Disposal of Pyrazole-3-Boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like pyrazole-3-boronic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on available safety data, this compound is classified as a hazardous substance.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Protective Clothing: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

Hazard Summary

The following table summarizes the known hazards associated with this compound. This information is critical for risk assessment and safe handling during the disposal process.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in a safe, environmentally responsible, and legally compliant manner. For very small quantities, in-lab neutralization may be an option, but this is strictly subject to your institution's policies and local regulations.

Method 1: Collection for Hazardous Waste Disposal (Recommended)

This is the standard and safest procedure for all quantities of this compound waste.

Step-by-Step Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent dangerous reactions.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

    • Liquid Waste: For solutions containing this compound, use a designated, sealed, and compatible liquid waste container.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The full chemical name and concentration (if in solution).

      • Accumulation start date.

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.

    • The storage area should be well-ventilated, secure, and away from general laboratory traffic.

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide a detailed inventory of the waste.

Method 2: In-Lab Neutralization of Small Quantities (Subject to Approval)

This method should only be considered for trace amounts of this compound and requires explicit permission from your institution and verification of compliance with local wastewater regulations. Boronic acids are weak acids and can be neutralized with a mild base.

Experimental Protocol for Neutralization:

Materials:

  • This compound waste (small quantity, e.g., < 1 gram)

  • Beaker of appropriate size

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Mild base solution (e.g., 5% sodium bicarbonate solution)

  • Appropriate PPE (safety goggles, lab coat, gloves)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Perform this entire procedure in a certified chemical fume hood.

    • If neutralizing a solid, dissolve it in a minimal amount of water in the beaker. For an aqueous solution, place it directly in the beaker.

  • Neutralization:

    • While stirring the solution, slowly add the mild base solution dropwise.

    • Monitor the pH of the solution regularly using pH paper or a pH meter.

    • Continue adding the base until the pH is within the neutral range of 5.5 to 9.0.

  • Final Disposal:

    • Once neutralized, and only if permitted by your local regulations, the solution may be disposed of down the sanitary sewer with copious amounts of running water (at least a 100-fold excess).

    • Crucially, confirm with your EHS department and local wastewater authority that this disposal method is acceptable.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 start Start: this compound Waste Generated waste_type Is the waste a small, dilute aqueous solution? start->waste_type check_regulations Are in-lab neutralization and drain disposal permitted by your institution and local regulations? waste_type->check_regulations Yes collect_hw Collect in a labeled, compatible hazardous waste container waste_type->collect_hw No (Solid or Concentrated) neutralize Neutralize with a mild base to pH 5.5-9.0 check_regulations->neutralize Yes check_regulations->collect_hw No drain_disposal Dispose down the sanitary sewer with copious amounts of water neutralize->drain_disposal end End: Proper Disposal Complete drain_disposal->end store_hw Store in a designated satellite accumulation area collect_hw->store_hw ehs_pickup Arrange for pickup by a licensed hazardous waste disposal company store_hw->ehs_pickup ehs_pickup->end

References

Personal protective equipment for handling Pyrazole-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Pyrazole-3-boronic acid, a compound frequently used as a synthetic intermediate in pharmaceutical research. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3][4][5]

  • Serious Eye Irritation (Category 2A) [1][2][3][4][5]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3) [1][2][3][5]

Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn when there is a splash hazard.
Skin Chemical-resistant gloves, Lab coatNitrile rubber gloves are recommended.[7] Inspect gloves before use.[7] A long-sleeved lab coat or protective suit should be worn.[4][7]
Respiratory RespiratorRequired when dusts are generated.[8] Use a NIOSH (US) or EN 143 (EU) approved particle respirator.[4]

Operational Plan: Step-by-Step Handling Protocol

2.1. Pre-Operational Checks:

  • Ventilation: Ensure a calibrated chemical fume hood or other local exhaust ventilation is operational before handling the compound.

  • PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure gloves are of the correct material (e.g., nitrile rubber) and thickness.[7]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.

  • Material Review: Review the Safety Data Sheet (SDS) for this compound.

2.2. Handling Procedure:

  • Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize dust inhalation.[8]

  • Contact Avoidance: Avoid direct contact with skin, eyes, and clothing.[2][7] Do not breathe dust.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7]

  • Contamination: If skin contact occurs, wash the affected area immediately with plenty of soap and water.[3][6] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][3][6]

2.3. Post-Operational Clean-up:

  • Decontamination: Decontaminate the work area, including balances and spatulas, after handling is complete.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as contaminated waste.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6][7]

  • Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[7]

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

3.1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be placed in a designated, labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should be disposed of in accordance with local regulations.

  • Chemical Waste: Unused or waste this compound and solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.

3.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the disposal of hazardous waste through a licensed waste disposal company. Do not dispose of this compound down the drain.[2][8]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Weigh & Transfer prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 dispose Dispose via Licensed Contractor clean2->dispose clean4 Wash Hands clean3->clean4

Caption: Workflow for Handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.